4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZVPBYGGIQINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178466 | |
| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-95-5 | |
| Record name | 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23779-95-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various chemical databases and suppliers, offering a foundational understanding for its use in research and development.
Core Physical and Chemical Data
The fundamental physicochemical properties of this compound (CAS No: 23779-95-5) are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |
| Molecular Weight | 257.16 g/mol | PubChem[1] |
| Appearance | Off-white to white solid/powder | Sigma-Aldrich[6], ChemicalBook[4] |
| Melting Point | 292 °C (solvent: acetone) | ChemicalBook[4] |
| Boiling Point (Predicted) | 380.3 ± 42.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.594 ± 0.06 g/cm³ | ChemicalBook[4] |
| Computed XLogP3 | 2.7 | PubChem[1] |
| Storage Conditions | 2-8°C, under an inert atmosphere | ChemicalBook[4], MySkinRecipes[7] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in publicly available literature, standard laboratory procedures for such characterizations are well-established. Below are generalized methodologies that are typically employed.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. A common method for its determination is using a melting point apparatus.
General Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For the subject compound, a reported melting point is 292 °C, with acetone used as the solvent for crystallization.[4]
Workflow for Melting Point Determination
Biological Activity and Signaling Pathways
Quinoline derivatives are known for a wide range of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[8] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of drug candidates. This compound is considered a valuable scaffold for drug discovery.[2][3]
However, at present, there is no specific, publicly available research detailing the precise mechanism of action or the signaling pathways modulated by this particular compound. Research into quinoline-3-carboxylic acids suggests that their biological effects can be influenced by their pKa values, which affect their distribution in different cellular compartments.
Solubility and pKa
The pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. While a predicted pKa for a related ethyl ester is available, an experimental value for the carboxylic acid has not been found.
Conclusion
This compound is a well-characterized compound in terms of its basic physical properties. The provided data serves as a crucial starting point for its application in scientific research, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation into its aqueous solubility, pKa, and specific biological activities is warranted to fully elucidate its potential as a lead compound in drug development.
References
- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. 4 hydroxy 8 (trifluoromethyl)quinoline 3 carboxylic acid — TargetMol Chemicals [targetmol.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. equationchemical.com [equationchemical.com]
- 6. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-8-(trifluoromethyl)-3-quinoline-carboxylic acid [myskinrecipes.com]
- 8. Buy 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (EVT-3412596) | 64321-90-0 [evitachem.com]
In-Depth Technical Guide: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. The document details its chemical structure, physicochemical properties, a plausible synthetic route, and its putative biological activity as a modulator of the Liver X Receptor (LXR) signaling pathway. Detailed experimental protocols for its synthesis and a relevant biological assay are provided, along with visualizations of the synthetic and experimental workflows to facilitate understanding and replication.
Chemical Structure and Identification
This compound is a quinoline derivative characterized by a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid at the 3-position.[1][2] The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic stability, making it an interesting scaffold for medicinal chemistry.[1]
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 23779-95-5 | PubChem[1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |
| Molecular Weight | 257.17 g/mol | ChemicalBook[3] |
| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)N=C(C(=C2O)C(=O)O) | PubChem[1] |
| InChIKey | GQZVPBYGGIQINZ-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound
A probable and well-established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.
Proposed Synthetic Pathway
The synthesis of this compound would likely proceed via the following two steps:
-
Gould-Jacobs Reaction: Reaction of 2-amino-3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the ethyl ester intermediate, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product.
Visualized Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-3-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Add a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 120-140°C to initiate the condensation reaction, collecting the ethanol byproduct in the Dean-Stark trap.
-
After the initial condensation is complete (as indicated by the cessation of ethanol distillation), increase the temperature to induce thermal cyclization. This typically requires heating at 240-260°C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solvent.
-
Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to obtain the crude ethyl ester.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Step 2: Hydrolysis to this compound
-
Suspend the purified ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield this compound.
Biological Activity and Mechanism of Action
Modulation of Liver X Receptors (LXRs)
A patent application (WO2005058834A2) has identified this compound as a potential modulator of Liver X Receptors (LXRs), specifically LXRβ. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Activation of LXRβ is a therapeutic strategy being explored for the treatment of cardiovascular diseases, such as atherosclerosis, due to its role in promoting reverse cholesterol transport.
Visualized LXR Agonist Screening Workflow
Caption: Workflow for assessing LXR agonist activity in differentiated THP-1 cells.
Detailed Experimental Protocol: LXRβ Transactivation Assay
This protocol is adapted from the general procedures described for screening LXR agonists.
1. Cell Culture and Differentiation:
- Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
- Seed the cells in 96-well plates at an appropriate density.
- Induce differentiation into macrophages by treating the cells with a phorbol ester (e.g., PMA) for 48-72 hours.
2. Compound Treatment:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
- Remove the differentiation medium from the cells and replace it with the medium containing the test compound or vehicle control (DMSO).
3. Incubation:
- Incubate the treated cells for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. RNA Isolation and Quantitative PCR (qPCR):
- Lyse the cells and isolate total RNA using a commercially available kit.
- Assess the purity and concentration of the RNA.
- Synthesize cDNA from the RNA templates using reverse transcriptase.
- Perform qPCR using primers specific for LXRβ target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for normalization.
5. Data Analysis:
- Calculate the relative expression of the target genes compared to the vehicle-treated control using the ΔΔCt method.
- Plot the fold change in gene expression against the compound concentration to determine the dose-response curve and calculate the EC50 value.
Summary of Quantitative Data
At present, there is a lack of publicly available, peer-reviewed quantitative biological data for this compound. The primary indication of its activity comes from its inclusion in patent literature related to LXR modulators. Researchers are encouraged to perform dose-response studies, as outlined in the protocol above, to determine the precise potency and efficacy of this compound.
Table 2: Anticipated Quantitative Data from LXR Agonist Assay
| Parameter | Description | Expected Unit |
| EC50 | The concentration of the compound that elicits a half-maximal response in the LXR transactivation assay. | µM or nM |
| Emax | The maximum observed effect of the compound on LXR target gene expression, relative to a positive control. | % |
Conclusion
This compound is a readily synthesizable quinoline derivative with potential as a modulator of the Liver X Receptor signaling pathway. Its chemical structure is amenable to further modification, making it a valuable scaffold for the development of novel therapeutics, particularly for cardiovascular and metabolic diseases. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of this compound and its analogs. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
A Comprehensive Technical Guide to 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid: A Core Scaffold for Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, a heterocyclic compound identified as a key structural motif in the development of potent and selective inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1). The inhibition of DGAT-1, a crucial enzyme in triglyceride synthesis, presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This document details the physicochemical properties, a plausible synthetic route, and the biological context of this compound, with a focus on its role as a pharmacophore for DGAT-1 inhibition. Experimental protocols for relevant biological assays and a visualization of the associated signaling pathway are also provided to support further research and drug development efforts in this area.
Introduction
The rising prevalence of metabolic diseases, including obesity and type 2 diabetes, necessitates the discovery of novel therapeutic agents. A key target in this field is Diacylglycerol O-Acyltransferase-1 (DGAT-1), an integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Genetic and pharmacological inhibition of DGAT-1 has been shown to reduce weight gain, improve insulin sensitivity, and decrease hepatic steatosis in various preclinical models.[1][3]
The molecular scaffold of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid has emerged as a foundational component for a class of potent DGAT-1 inhibitors. While carboxamide derivatives of this core structure have demonstrated significant in vivo efficacy, a thorough understanding of the parent carboxylic acid is essential for structure-activity relationship (SAR) studies and the rational design of new chemical entities.
IUPAC Name: 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is presented in the table below. These properties are crucial for assessing its drug-like characteristics and for planning experimental work.
| Property | Value | Reference |
| CAS Number | 236736-23-5 | [4] |
| Molecular Formula | C11H6F3NO3 | [4] |
| Molecular Weight | 257.17 g/mol | [5] |
| Melting Point | 170-172 °C |
Synthesis and Experimental Protocols
While a specific, detailed, single-pot synthesis protocol for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for oxazole synthesis. The following represents a generalized experimental workflow.
General Synthetic Workflow
The synthesis of 2-phenyl-4,5-functionalized oxazoles can be achieved through various established methodologies. A common approach involves the cyclization of an appropriate precursor. The following diagram illustrates a conceptual workflow for the synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid.
Plausible Experimental Protocol
A likely synthetic approach would involve the acylation of an amino acid ester with a benzoyl derivative, followed by cyclization to form the oxazole ring, and subsequent hydrolysis of the ester to yield the carboxylic acid.
Step 1: Synthesis of the N-acylated precursor
-
To a solution of an appropriate amino acid ester (e.g., ethyl 3,3,3-trifluoro-2-aminopropanoate) in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added and the mixture is cooled.
-
Benzoyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then worked up using standard aqueous extraction procedures to isolate the N-benzoyl amino ester.
Step 2: Oxazole Ring Formation (Cyclization)
-
The N-benzoyl amino ester is dissolved in a suitable solvent (e.g., dichloromethane).
-
A dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) is added, and the mixture is refluxed until the cyclization is complete.
-
The crude product is isolated by removal of the solvent under reduced pressure.
Step 3: Hydrolysis to the Carboxylic Acid
-
The crude oxazole ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid.
Biological Activity and Mechanism of Action
The primary biological relevance of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid lies in its role as a key scaffold for the development of Diacylglycerol O-Acyltransferase-1 (DGAT-1) inhibitors.
DGAT-1 Inhibition
DGAT-1 Signaling Pathway
DGAT-1 plays a central role in lipid metabolism. Its inhibition affects several downstream pathways, leading to beneficial metabolic effects. The following diagram illustrates the central role of DGAT-1 in triglyceride synthesis and the consequences of its inhibition.
Caption: The role of DGAT-1 in triglyceride synthesis and the effects of its inhibition.
Inhibition of DGAT1 leads to a reduction in the synthesis of triglycerides from diacylglycerol.[1] This, in turn, decreases the assembly and secretion of chylomicrons from the intestine, leading to lower postprandial triglyceride levels.[3] In adipocytes, reduced triglyceride synthesis can lead to decreased fat storage and improved insulin sensitivity.[7] The overall metabolic consequences of DGAT-1 inhibition include a reduction in body weight, improved glucose tolerance, and amelioration of hepatic steatosis.[1][3]
Experimental Protocols for Biological Assays
To evaluate the biological activity of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid and its derivatives, a DGAT-1 enzyme inhibition assay is a critical experimental procedure.
In Vitro DGAT-1 Enzyme Inhibition Assay Protocol
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a test compound against DGAT-1.
Materials:
-
Human recombinant DGAT-1 enzyme (microsomal preparation)
-
[14C]-labeled oleoyl-CoA or a fluorescently labeled acyl-CoA
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compound (dissolved in DMSO)
-
Scintillation cocktail and scintillation counter (for radiolabeled assay) or a fluorescence plate reader (for fluorescent assay)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested.
-
In a 96-well plate, add a small volume of the test compound dilutions. Include a positive control (a known DGAT-1 inhibitor) and a negative control (DMSO vehicle).
-
Add the assay buffer containing the DGAT-1 enzyme to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrates, [14C]-oleoyl-CoA and DAG.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a mixture of isopropanol and heptane).
-
Extract the labeled triglyceride product by adding an organic solvent and an aqueous phase, followed by centrifugation to separate the phases.
-
Transfer an aliquot of the organic phase containing the [14C]-triglyceride to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is a valuable molecular scaffold for the design and synthesis of novel DGAT-1 inhibitors. Its derivatives have shown significant promise in preclinical models of obesity and diabetes, highlighting the therapeutic potential of targeting DGAT-1. This technical guide has provided a comprehensive overview of the physicochemical properties, synthetic strategies, and biological context of this important compound. The detailed experimental protocols and pathway diagrams are intended to facilitate further research and development in this critical area of metabolic disease therapeutics. Future studies should focus on elucidating the specific quantitative inhibitory activity of the parent carboxylic acid and exploring further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS Number 23779-95-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid heterocyclic structure, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it an attractive starting point for the development of novel therapeutic agents. Quinoline-based compounds have a well-established history in medicine, with applications ranging from antimalarials to antibacterials and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its potential as an enzyme inhibitor.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling for drug design.
| Property | Value | Source |
| CAS Number | 23779-95-5 | [4] |
| Molecular Formula | C₁₁H₆F₃NO₃ | [4] |
| Molecular Weight | 257.16 g/mol | [4] |
| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | [4] |
| Melting Point | >300 °C | [5] |
| Calculated XLogP3 | 2.7 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis
The primary synthetic route to this compound is through the Gould-Jacobs reaction.[6] This classic method for quinoline synthesis involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
This protocol is adapted from the synthesis of the analogous 7-(trifluoromethyl) derivative and is based on the Gould-Jacobs reaction.[5][7]
-
Combine 2-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) in a round-bottom flask.
-
Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for an additional 15-30 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add hexane to the cooled mixture to further precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.[8][9]
Step 2: Synthesis of this compound
This protocol is a general method for the hydrolysis of quinoline-3-carboxylate esters.[10]
-
Suspend ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield this compound.
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively available in the public domain, the quinoline-3-carboxylic acid scaffold is a known pharmacophore with activity against several important biological targets. Based on studies of structurally related compounds, two potential mechanisms of action are proposed: inhibition of Dihydroorotate Dehydrogenase (DHODH) and inhibition of Protein Kinase CK2.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[11] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[11] Several quinoline carboxylic acid derivatives have been identified as potent inhibitors of DHODH.[11][12][13][14][15]
Supporting Data for Analogous Compounds (DHODH Inhibition):
| Compound | DHODH IC₅₀ | Cell Line | Source |
| Brequinar Analog 41 | 9.71 ± 1.4 nM | - | [11] |
| Brequinar Analog 43 | 26.2 ± 1.8 nM | - | [11] |
| Lead Compound 3 | 0.250 ± 0.11 µM | - | [11] |
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival.[16] Inhibition of CK2 is a promising strategy for cancer therapy. A number of quinoline derivatives have been shown to be potent inhibitors of CK2.[1][17][18]
Supporting Data for Analogous Compounds (CK2 Inhibition):
| Compound Class | CK2 IC₅₀ Range | Source |
| Quinoline-3-carboxylic acid derivatives | 0.65 to 18.2 µM | [1] |
| CX-4945 (a benzo[c][12][16]naphthyridine-8-carboxylic acid derivative) | 0.3 nM | [18] |
Experimental Workflow for Biological Evaluation
The following diagram outlines a general workflow for the in vitro evaluation of this compound as a potential enzyme inhibitor and anticancer agent.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as an irritant and may be harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising scaffold for the development of novel enzyme inhibitors, particularly targeting DHODH and Protein Kinase CK2. Its synthesis is achievable through established chemical reactions. While further investigation is required to determine its specific biological activity profile, the data from analogous compounds suggest that it warrants consideration in drug discovery programs, especially in the areas of oncology and inflammatory diseases. This technical guide provides a foundational understanding for researchers to begin their exploration of this intriguing molecule.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. ablelab.eu [ablelab.eu]
- 4. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 23851-84-5 Cas No. | Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | Matrix Scientific [matrixscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. physchemres.org [physchemres.org]
- 16. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the solubility characteristics of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of available data for structurally analogous compounds, detailed experimental protocols for solubility determination, and a representative synthesis workflow.
Solubility Profile: Insights from Structurally Related Compounds
Direct experimental values for the solubility of this compound in DMSO and water are not extensively reported. However, valuable inferences can be drawn from the solubility of analogous quinoline derivatives.
The presence of the trifluoromethyl group generally increases the lipophilicity of a molecule, suggesting a preference for organic solvents over aqueous media. For instance, the structurally similar 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is noted to be soluble in organic solvents such as dimethyl sulfoxide and ethanol.[1] Another related compound, Quinoline-8-carboxylic acid , exhibits a solubility of 50 mg/mL in DMSO. While these figures provide a useful qualitative and quantitative reference, it is imperative for researchers to experimentally determine the precise solubility of the target compound for their specific applications.
Table 1: Solubility of Structurally Similar Quinoline Derivatives
| Compound Name | Solvent | Solubility |
| 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid | DMSO, Ethanol | Soluble (qualitative)[1] |
| Quinoline-8-carboxylic acid | DMSO | 50 mg/mL |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, a detailed, generalized experimental protocol is provided below. This method is based on the principle of generating a saturated solution and subsequently quantifying the concentration of the dissolved compound.[2]
Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in the respective solvent (DMSO or water).
-
Analyze the filtered supernatant and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the compound in the supernatant from the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration represents the solubility of the compound in the respective solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
-
Visualizing the Synthesis Pathway
Understanding the synthetic origin of a compound is crucial for its application. While various methods exist for the synthesis of quinoline derivatives, a generalized workflow provides a logical overview of the process.
References
An In-depth Technical Guide on 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Promising Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and experimental evaluation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics targeting cancer and other proliferative diseases.
Core Molecular and Physicochemical Data
This compound is a small molecule with the chemical formula C₁₁H₆F₃NO₃.[1] Its molecular weight is approximately 257.16 g/mol .[1] This compound is often utilized as a molecular scaffold for the synthesis of more complex bioactive molecules in drug discovery programs.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |
| Molecular Weight | 257.16 g/mol | [1] |
| CAS Number | 23779-95-5 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |
Potential Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
Quinoline carboxylic acid derivatives are recognized as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4][5] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapies.[3][6]
Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn halts cell cycle progression and induces cell death in rapidly dividing cells.[3] this compound, as a structural analog of known DHODH inhibitors, is a promising candidate for the development of novel anticancer agents.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a potential DHODH inhibitor. These protocols are based on established methods for similar quinoline derivatives.[3]
DHODH Inhibition Assay
This assay determines the in vitro potency of the test compound in inhibiting the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to obtain a range of test concentrations.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrates, DHO and decylubiquinone.
-
Monitor the reduction of DCIP, which is indicated by a decrease in absorbance at a specific wavelength (e.g., 600 nm), over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia)[7]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the compound.
References
- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Profile of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 23779-95-5). Designed for researchers, scientists, and professionals in drug development, this document compiles essential data into a structured format, offers detailed experimental protocols for spectroscopic analysis, and visualizes a general analytical workflow.
Compound Overview
This compound is a heterocyclic compound belonging to the quinoline class. Its structure, featuring a trifluoromethyl group and a carboxylic acid moiety, makes it a valuable building block and fragment molecule in medicinal chemistry and drug discovery. The following table summarizes its key physicochemical properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23779-95-5 | PubChem[1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |
| Molecular Weight | 257.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 257.02997754 Da | PubChem[1] |
| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | PubChem[1] |
| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O | PubChem[1] |
| InChIKey | GQZVPBYGGIQINZ-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system and the acidic protons of the hydroxyl and carboxylic acid groups. The protons on the benzene ring portion will be influenced by the electron-withdrawing trifluoromethyl group. The vinyl proton on the pyridinone ring is also expected. The acidic protons are likely to appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbons of the quinolone and the carboxylic acid will be found in the downfield region (typically >160 ppm). Aromatic and vinylic carbons will resonate in the 100-150 ppm range.
Table 2: Predicted NMR Data
| Spectroscopy | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | 12.0 - 14.0 | Broad singlet, COOH proton |
| 10.0 - 12.0 | Broad singlet, OH proton | |
| 7.0 - 9.0 | Multiplets, Aromatic and vinyl protons | |
| ¹³C NMR | 165 - 180 | COOH and C=O carbons |
| 110 - 150 | Aromatic and vinylic carbons | |
| 120 - 130 (quartet) | CF₃ carbon |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrations of its functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer.[1]
Expected IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
-
C=O Stretch (Carbonyls): Strong absorption bands between 1650 and 1760 cm⁻¹ are anticipated.[2] The quinolone carbonyl and the carboxylic acid carbonyl may appear as distinct or overlapping peaks. Conjugation typically lowers the wavenumber of the C=O stretch.[2]
-
C-F Stretch: Strong, characteristic bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will likely be observed in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid, Ketone) | 1650 - 1760 | Strong |
| C=C, C=N (Aromatic) | 1400 - 1600 | Medium-Strong |
| C-F (Trifluoromethyl) | 1000 - 1350 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be expected at an m/z corresponding to the molecular weight (approximately 257.16).
-
Protonated Molecule [M+H]⁺: In electrospray ionization (ESI) in positive mode, the base peak would likely be the protonated molecule at m/z 258.
-
Key Fragments: Common fragmentation pathways for quinoline carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO).[3] The loss of the carboxylic acid group (•COOH or CO₂) is also a probable fragmentation pathway.
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Ionization Mode |
| [M]⁺ | ~257 | EI |
| [M+H]⁺ | ~258 | ESI (+) |
| [M-H]⁻ | ~256 | ESI (-) |
| [M-H₂O+H]⁺ | ~240 | ESI (+) |
| [M-CO₂H+H]⁺ | ~212 | ESI (+) |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures for quinoline derivatives and solid organic compounds.
NMR Spectroscopy Protocol (Representative)
This protocol is adapted for a generic quinoline carboxylic acid.
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, weigh 20-50 mg.
-
Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.
-
-
Data Acquisition:
-
Filter the solution into a clean 5 mm NMR tube using a pipette with a cotton or glass wool plug.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.
-
FTIR Spectroscopy Protocol (Solid Sample)
This protocol describes the thin solid film method for analyzing a solid sample.[4]
-
Sample Preparation:
-
Place a small amount (approx. 50 mg) of the solid sample into a clean vial.
-
Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.
-
Using a pipette, apply one or two drops of the solution onto the surface of a single salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment first.
-
Run the sample scan to obtain the infrared spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (LC-MS/MS)
This is a general protocol for the quantitative analysis of a quinoline derivative in a complex matrix.[3]
-
Sample Preparation (for bio-samples):
-
For plasma or serum, perform a protein precipitation by adding 300 µL of ice-cold acetonitrile (containing an internal standard) to 100 µL of the sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Use a suitable C18 column for chromatographic separation with a mobile phase gradient (e.g., water and acetonitrile with formic acid).
-
Operate the mass spectrometer in a positive or negative electrospray ionization (ESI) mode.
-
For quantitative analysis, use the Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (e.g., [M+H]⁺) to a characteristic product ion.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
The Rising Therapeutic Potential of 8-Trifluoromethylquinoline Derivatives: A Technical Guide
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 8th position, has been shown to significantly modulate the physicochemical properties and enhance the biological activities of these compounds. The high electronegativity, metabolic stability, and lipophilicity conferred by the CF3 group can improve cell membrane permeability, receptor binding affinity, and bioavailability. This technical guide provides an in-depth review of the diverse biological activities of 8-trifluoromethylquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical mechanisms and workflows to support researchers, scientists, and drug development professionals in this promising field.
Introduction: The Quinoline Scaffold and the Trifluoromethyl Advantage
Quinoline and its derivatives are a class of heterocyclic compounds that are pervasive in nature and central to the development of synthetic drugs.[1] The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in drugs with a vast range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2]
The introduction of fluorine-containing functional groups into bioactive molecules is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties.[3] The trifluoromethyl (CF3) group is particularly notable for its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[3] When appended to the quinoline core, especially at the 8-position, the CF3 group can profoundly influence the molecule's steric and electronic profile, leading to enhanced efficacy and novel mechanisms of action.[1] This guide explores the documented biological activities stemming from this potent structural combination.
Anticancer and Antiproliferative Activity
8-Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.
2.1 Mechanisms of Anticancer Action
The anticancer effects of these derivatives are attributed to several molecular mechanisms:
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] Targets include Pim-1 kinase, c-Met, Vascular Endothelial Growth Factor (VEGF) receptors, and Epidermal Growth Factor (EGF) receptors, which are pivotal in carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[4][5]
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription.[4] Some derivatives also inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division, leading to catastrophic DNA damage in cancer cells.[4][6]
-
Induction of Oxidative Stress: Certain quinoline-chalcone hybrids have been shown to significantly induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[7][8] This elevation in ROS leads to oxidative damage to cellular components and triggers apoptosis.
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubule assembly and disassembly, some quinoline derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][7]
2.2 Quantitative Anticancer Activity Data
The antiproliferative efficacy of 8-trifluoromethylquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative | Target Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [7] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [7] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [7] |
| Thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | 25.4 | [3] |
| Thiazolo[4,5-d]pyrimidine (3b) | MCF-7/WT (Breast) | >50 | [3] |
| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | [5] |
2.3 Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MGC-803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-trifluoromethylquinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2.4 Visualizations: Signaling Pathways and Experimental Workflow
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Trifluoromethyl-substituted quinolines, particularly those structurally related to fluoroquinolone antibiotics, have demonstrated significant potential in this area.[9] They exhibit potent activity against a spectrum of bacteria, especially Gram-positive strains, and some fungi.[10][11]
3.1 Mechanism of Antimicrobial Action
The primary mechanism of action for many antimicrobial quinoline derivatives is the inhibition of essential bacterial enzymes responsible for DNA synthesis and maintenance.[9]
-
DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. By stabilizing the covalent complex formed between these enzymes and bacterial DNA, the quinoline derivatives inhibit their function, leading to a rapid bactericidal effect.[9] This mechanism is shared with established fluoroquinolone antibiotics.
3.2 Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Benzylthio-quinoline (4d) | Gram-positive strains | 0.5 - 1.0 | [10] |
| Benzoylthio-quinoline (4f) | Gram-positive strains | 0.5 - 1.0 | [10] |
| 8-Nitrofluoroquinolone (p-toluidine deriv.) | S. aureus | ~2.0 - 5.0 | [12] |
| 8-Nitrofluoroquinolone (p-chloroaniline deriv.) | S. aureus | ~2.0 - 5.0 | [12] |
| N-(trifluoromethyl)phenyl pyrazole (6) | E. faecium | 1.56 | [13] |
| N-(trifluoromethyl)phenyl pyrazole (6) | B. subtilis | 1.56 | [13] |
Note: While the table includes general quinoline derivatives to illustrate antimicrobial potential, specific MIC values for 8-trifluoromethylquinoline derivatives were not consistently available in the initial search results. The data presented reflects the broader class of compounds.
3.3 Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth), typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the 8-trifluoromethylquinoline test compound in the broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.[10]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
3.4 Visualizations: Mechanism and Experimental Workflow
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The pathology often involves oxidative stress, enzymatic dysfunction, and protein misfolding.[14][15] Quinoline derivatives, including those with trifluoromethyl groups, are being investigated for their potential to counteract these processes.[14]
4.1 Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are often multifunctional:
-
Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[14] Inhibition of AChE increases acetylcholine levels, a strategy used in Alzheimer's therapy, while MAO-B inhibition can reduce oxidative stress.
-
Antioxidant Activity: The quinoline scaffold can act as a radical scavenger, mitigating the damaging effects of oxidative stress caused by reactive oxygen species (ROS).[14] This is a crucial protective mechanism as oxidative damage is a common feature of neuronal injury.[16]
-
Cytosolic Phospholipase A2 (cPLA2) Inhibition: The inhibitor arachidonyl trifluoromethyl ketone (AACOCF3) has been shown to be neuroprotective after spinal cord injury by inhibiting cPLA2, an enzyme whose activity leads to the release of arachidonic acid, a precursor to inflammatory mediators and free radicals.[17]
4.2 Quantitative Neuroprotective Activity Data
Quantitative data often involves IC50 values for the inhibition of specific enzymes.
| Compound Class | Target Enzyme | Activity | Reference |
| 8-Hydroxyquinolylnitrones | hBChE (human Butyrylcholinesterase) | Micromolar Inhibition | [18] |
| 8-Hydroxyquinolylnitrones | hAChE / hMAO-A/B | Modest Micromolar Inhibition | [18] |
| Quinolines (Designed) | AChE, MAO-B, COMT | Predicted Inhibition (Docking) | [14] |
4.3 Key Experimental Protocol: Neuroprotection Against Oxidative Stress
This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate medium.
-
Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the 8-trifluoromethylquinoline derivative for 1-2 hours.
-
Induction of Injury: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to the wells (excluding the negative control wells).[18]
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay, as described in Section 2.3, or by using fluorescent probes that measure cell death (e.g., 7-aminoactinomycin D).[18]
-
Data Analysis: Compare the viability of cells pre-treated with the test compound to cells treated with the neurotoxin alone. A significant increase in viability indicates a neuroprotective effect.
4.4 Visualization: Neuroprotective Mechanisms of Action
Other Reported Biological Activities
Beyond the major areas of anticancer, antimicrobial, and neuroprotective research, 8-trifluoromethylquinoline derivatives have been investigated for other potential therapeutic applications.
-
Larvicidal Activity: Aryl hydrazones derived from 8-trifluoromethyl quinoline have been synthesized and tested for their larvicidal activity against mosquito species like Anopheles arabiensis, a vector for malaria.[1]
-
Anti-inflammatory and Analgesic Activity: The quinoline scaffold is known to be associated with anti-inflammatory and analgesic properties, and derivatives are being explored for these effects.[1]
-
Antimalarial Activity: Quinoline-based compounds, such as chloroquine and mefloquine, are famous for their antimalarial properties, and research into new derivatives, including those with fluorine substitutions, is ongoing.[1][10]
Conclusion
The strategic incorporation of an 8-trifluoromethyl group onto the quinoline scaffold yields a class of compounds with significant and diverse biological potential. These derivatives have demonstrated potent anticancer activity through multiple mechanisms, including kinase inhibition and the induction of apoptosis. Their structural similarity to fluoroquinolones underpins their promise as novel antimicrobial agents capable of targeting essential bacterial enzymes. Furthermore, their ability to inhibit key enzymes in neurodegenerative pathways and mitigate oxidative stress highlights their potential as neuroprotective agents. While further research, including in vivo studies and toxicological profiling, is necessary, 8-trifluoromethylquinoline derivatives represent a highly promising and versatile platform for the development of next-generation therapeutics.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological activity of novel 8-fluoroanthracyclines: influence of stereochemistry and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its derivatives have demonstrated remarkable efficacy as antibacterial, anticancer, antiviral, and neuroprotective agents. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline-3-carboxylic acids, presenting key quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways.
Antibacterial Mechanism: Inhibition of Bacterial Type II Topoisomerases
The hallmark of quinolone antibiotics is their ability to inhibit DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][2] These enzymes are crucial for managing DNA topology during replication and transcription.[1] Quinolones stabilize the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1] The carboxylic acid group at the C-3 position is essential for this activity.[1]
Quantitative Data: DNA Gyrase Inhibition
The following table summarizes the inhibitory activity of selected quinoline derivatives against DNA gyrase.
| Compound | Target Organism | IC₅₀ (µM) | Reference |
| 7-(thiazol-2-yl)aminoquinoline-3-carboxylic acid derivative 14 | E. coli | 3.39 | [3] |
| Ofloxacin analog 1 | M. tuberculosis | 10.0 (µg/mL) | [2] |
| 7-thiazoxime quinolone 28 | M. tuberculosis | 27-28 | [2] |
| Quinoline hybrid 8b | S. aureus (ATPase) | 1.89 | [4] |
| Quinoline hybrid 9c | S. aureus (ATPase) | 2.73 | [4] |
| Quinoline hybrid 9d | S. aureus (ATPase) | 2.14 | [4] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (prepared by treating supercoiled plasmid with topoisomerase I)
-
E. coli DNA gyrase
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Add DNA gyrase to initiate the reaction. A no-enzyme control and a no-inhibitor control should be included.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
The IC₅₀ value is determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.
Anticancer and Antiviral Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Certain quinoline carboxylic acids act as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell growth and proliferation.[1] This mechanism is effective against rapidly dividing cancer cells and has also been shown to have broad-spectrum antiviral activity.[5] The carboxylate group of the quinoline is crucial as it can form a salt bridge with an arginine residue in the enzyme's binding pocket.[1]
Quantitative Data: DHODH Inhibition
The following table presents the DHODH inhibitory activity of various quinoline-4-carboxylic acid analogs.
| Compound | DHODH IC₅₀ (nM) | Reference |
| Brequinar | - | [6] |
| Analog 3 | 250 ± 110 | [6] |
| Analog 41 | 9.71 ± 1.4 | [6] |
| Analog 43 | 26.2 ± 1.8 | [6] |
| 1,7-Naphthyridine 46 | 28.3 ± 3.3 | [7] |
| 4-Quinoline carboxylic acid analog 1 | 260 | [5] |
| 4-Quinoline carboxylic acid analog 2 | 1.0 | [5] |
Experimental Protocol: DHODH Enzyme Assay
This assay measures the reduction of a substrate by DHODH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q₁₀ (CoQ₁₀) or another suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP)
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures in a microplate containing assay buffer, DHO, CoQ₁₀, and various concentrations of the test compound.
-
Initiate the reaction by adding DHODH.
-
Monitor the reduction of the electron acceptor over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated relative to a no-inhibitor control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anticancer Mechanism: Inhibition of Protein Kinase CK2
Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of the constitutively active Ser/Thr protein kinase CK2.[8] CK2 is overexpressed in many cancers and is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and apoptosis.[8] Inhibition of CK2 by these compounds represents a promising strategy for cancer therapy.
Quantitative Data: Protein Kinase CK2 Inhibition
The following table lists the IC₅₀ values for various 3-quinoline carboxylic acid derivatives against protein kinase CK2.
| Compound | CK2 IC₅₀ (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid 6b | 0.8 | [9] |
| 2-aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | [10] |
| 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 93 | >33 (22% inhibition at 33 µM) | [9] |
Experimental Protocol: In Vitro Kinase Assay
This assay measures the phosphorylation of a substrate peptide by CK2 in the presence of an inhibitor.
Materials:
-
Recombinant human protein kinase CK2
-
CK2-specific substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, substrate peptide, ATP (including radiolabeled ATP), and various concentrations of the test compound.
-
Initiate the reaction by adding CK2.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity on the paper using a scintillation counter.
-
The percentage of inhibition is calculated relative to a no-inhibitor control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Neuromodulatory and Immunomodulatory Mechanisms
A prominent endogenous member of this chemical class, kynurenic acid (a quinoline-4-carboxylic acid), is a tryptophan metabolite with diverse biological activities. It acts as an antagonist at excitatory amino acid receptors, particularly the NMDA receptor, and as an agonist for the G protein-coupled receptor 35 (GPR35).[11] These actions contribute to its neuroprotective, anticonvulsant, and immunomodulatory effects.[12]
Quantitative Data: GPR35 Activation and NMDA Receptor Binding
The following table summarizes the activity of kynurenic acid and related compounds at GPR35 and NMDA receptors.
| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀/Kᵢ) | Reference |
| Kynurenic Acid | hGPR35 | Ca²⁺/Aequorin | 39 µM (EC₅₀) | [13] |
| Kynurenic Acid | rGPR35 | Ca²⁺/Aequorin | 7 µM (EC₅₀) | [13] |
| Kynurenic Acid | mGPR35 | Ca²⁺/Aequorin | 11 µM (EC₅₀) | [13] |
| Zaprinast | hGPR35 | β-arrestin-2 | ~4 µM (pEC₅₀ = 5.4) | [11] |
| Zaprinast | rGPR35 | β-arrestin-2 | ~0.08 µM (pEC₅₀ = 7.1) | [11] |
| 3S,4aR,6S,8aR-6-phosphonomethyl-decahydroisoquinoline-3-carboxylic acid | NMDA-R | Voltage Clamp | kₒₙ 1.1x10⁶ M⁻¹s⁻¹; kₒff 0.2 s⁻¹ | [14] |
| Quinolinic Acid | NMDA-R | Oocyte expression | Weak agonist (mM range) | [15] |
Experimental Protocol: GPR35 Activation - β-Arrestin-2 Interaction Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPR35 receptor, often using a technology like Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vectors for GPR35 fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
Expression vectors for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture and transfection reagents
-
BRET substrate (e.g., coelenterazine h)
-
Test compounds
-
Plate reader capable of measuring dual-emission luminescence
Procedure:
-
Co-transfect HEK293 cells with the GPR35-Rluc and β-arrestin-2-YFP constructs.
-
Plate the transfected cells in a microplate and incubate for 24-48 hours.
-
Replace the culture medium with a suitable assay buffer.
-
Add various concentrations of the test compound to the wells.
-
Add the BRET substrate (coelenterazine h).
-
Measure the luminescence signals at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates agonist-induced interaction between GPR35 and β-arrestin-2.
-
The EC₅₀ value is determined by plotting the change in BRET ratio against the compound concentration.
Conclusion
The quinoline-3-carboxylic acid framework serves as a versatile template for the development of drugs with diverse mechanisms of action. From the well-established inhibition of bacterial topoisomerases to the more recently explored modulation of DHODH, protein kinases, and G protein-coupled receptors, these compounds continue to be a rich source of therapeutic innovation. The data and protocols presented in this guide offer a comprehensive overview for researchers engaged in the discovery and development of novel agents based on this important scaffold. Further exploration of the structure-activity relationships within each target class will undoubtedly lead to the generation of next-generation therapeutics with improved potency, selectivity, and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pharmacological Evidences for the Involvement of AhR and GPR35 Receptors in Kynurenic Acid-Mediated Cytokine and Chemokine Secretion by THP-1-Derived Macrophages [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound frequently utilized as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents.[1][2] While direct therapeutic applications of this specific molecule are not extensively documented, its structural framework is integral to a class of potent enzyme inhibitors. This technical guide delineates the most prominent potential therapeutic target for derivatives of this quinoline-based scaffold: Dihydroorotate Dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, a critical process for cell proliferation.[3] Consequently, DHODH has emerged as a significant target for the development of anticancer and anti-inflammatory drugs.[3][4] This document provides an in-depth overview of DHODH as a therapeutic target, quantitative data on related quinoline-based inhibitors, detailed experimental protocols for assessing enzymatic inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[5][6] The specific molecule, this compound, serves as a valuable fragment for chemical elaboration due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a carboxylic acid group, which often plays a crucial role in interacting with biological targets.[5]
Prime Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
Extensive research into quinoline-4-carboxylic acid derivatives has identified Dihydroorotate Dehydrogenase (DHODH) as a primary therapeutic target.[3][7][8][9] DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.
Rapidly proliferating cells, such as cancer cells, are highly dependent on the de novo pyrimidine synthesis pathway to meet their nucleotide demands.[3] Therefore, inhibiting DHODH leads to pyrimidine depletion, which in turn causes cell cycle arrest and inhibits cell growth.[3] This makes DHODH an attractive target for cancer therapy.[4] Furthermore, DHODH inhibition has shown promise in the treatment of autoimmune disorders.[3]
Mechanism of Action
DHODH inhibitors, including those with a quinoline-carboxylic acid core, typically bind to a hydrophobic channel on the enzyme, close to the ubiquinone binding site.[3] The carboxylic acid moiety is often crucial for activity, forming key electrostatic interactions with residues in the binding pocket, such as a salt bridge with an arginine residue (e.g., R136) and a hydrogen bond with a glutamine residue (e.g., Q47).[3] The quinoline scaffold itself occupies a largely hydrophobic pocket.[3] Brequinar, a well-known DHODH inhibitor that has undergone clinical trials, features a quinoline-4-carboxylic acid moiety.[4]
Quantitative Data for Representative Quinoline-Based DHODH Inhibitors
While no specific inhibitory data for this compound has been published, the following table summarizes the activity of structurally related quinoline-based compounds against DHODH. This data is presented to illustrate the potential potency that can be achieved from this scaffold.
| Compound ID | Structure | DHODH IC₅₀ (nM) | Cellular Assay (Cell Line) | Cellular IC₅₀ (µM) | Reference |
| Brequinar | 2-fluoro-4'-(4-fluoro-[1,1'-biphenyl]-2-yl)-4-hydroxyquinoline-3-carboxylic acid | ~250 | HCT-116 | Not specified | [3] |
| Analog 41 | 2-(3-fluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)-4-hydroxyquinoline-3-carboxylic acid | 9.71 ± 1.4 | HCT-116 | Not specified | [3][7] |
| Analog 43 | 2-(3'-ethoxy-3-fluoro-[1,1'-biphenyl]-4-yl)-4-hydroxyquinoline-3-carboxylic acid | 26.2 ± 1.8 | HCT-116 | Not specified | [3][7] |
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against human DHODH.
Objective: To determine the IC₅₀ value of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and Coenzyme Q10.
-
Add the test compound to the wells. A DMSO control should be included.
-
Initiate the reaction by adding a solution of DHO and DCIP.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The reduction of DCIP is coupled to the oxidation of DHO.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of a test compound on cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT-116 for colon cancer, MIA PaCa-2 for pancreatic cancer)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
Resazurin-based reagent (e.g., alamarBlue) or MTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the resazurin-based reagent or MTT reagent to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control.
-
Plot the percentage of growth inhibition against the logarithm of the test compound concentration.
-
Determine the GI₅₀ value from the dose-response curve.
Visualizations
Signaling Pathway
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.
Experimental Workflow
Caption: A typical workflow for the discovery of DHODH inhibitors.
Logical Relationship
Caption: The relationship between the scaffold and its potential therapeutic application.
Conclusion
This compound is a valuable chemical scaffold for the development of novel therapeutics. Based on the extensive research on structurally related quinoline-carboxylic acids, Dihydroorotate Dehydrogenase (DHODH) stands out as a highly probable therapeutic target for derivatives of this scaffold. The inhibition of DHODH presents a promising strategy for the treatment of cancer and autoimmune diseases. Further investigation involving the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential as DHODH inhibitors.
References
- 1. biocat.com [biocat.com]
- 2. 4 hydroxy 8 (trifluoromethyl)quinoline 3 carboxylic acid — TargetMol Chemicals [targetmol.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (EVT-3412596) | 64321-90-0 [evitachem.com]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
The Rise of Trifluoromethylquinolines: A Technical Guide to Their Discovery and Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the numerous heterocyclic systems, the quinoline nucleus has proven to be a privileged scaffold in drug discovery, boasting a wide range of pharmacological activities. The fusion of these two entities, giving rise to trifluoromethylquinolines, has yielded a plethora of potent and selective therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of trifluoromethylquinolines, with a focus on their mechanisms of action as anticancer agents.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Key advantages include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life.
-
Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to stronger and more specific interactions with protein binding pockets.
Synthesis of Trifluoromethylquinolines
The synthesis of trifluoromethylquinolines can be achieved through various strategies, often involving multi-step sequences. A common approach is the Gould-Jacobs reaction, which allows for the construction of the quinoline core.
Representative Synthetic Protocol: Synthesis of 2,8-Bis(trifluoromethyl)-4-quinolinol
A key intermediate in the synthesis of several bioactive trifluoromethylquinolines is 2,8-bis(trifluoromethyl)-4-quinolinol. A general protocol for its synthesis is as follows:
Reaction Scheme:
Experimental Protocol:
-
To a solution of polyphosphoric acid (637.7 mmol), add 2-(trifluoromethyl)aniline (77.6 mmol).[1]
-
To this mixture, add ethyl 4,4,4-trifluoroacetoacetate (77.7 mmol).[1]
-
Stir the reaction mixture vigorously at 150°C for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, carefully pour the hot reaction mixture into iced distilled water with continuous stirring to precipitate the product.[1]
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with cold distilled water to remove any remaining acid.
-
Dry the product under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.[1]
This intermediate can be further modified, for example, by converting the hydroxyl group to a chlorine atom using phosphorus oxychloride, to enable subsequent nucleophilic substitution reactions for the synthesis of diverse derivatives.[2]
Biological Activity and Mechanisms of Action
Trifluoromethylquinolines have demonstrated significant therapeutic potential in several areas, most notably as anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial cellular processes like signal transduction and cell division.
Inhibition of c-Met Kinase Signaling Pathway
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration.[3] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[4] Several 3,5,7-trisubstituted quinolines bearing a trifluoromethyl group have been identified as potent and selective c-Met inhibitors.[5][6]
Signaling Pathway Diagram:
Caption: The HGF/c-Met signaling pathway and its inhibition by trifluoromethylquinolines.
Quantitative Data: c-Met Kinase Inhibitory Activity
| Compound | c-Met IC50 (nM) | Cell Line | Reference |
| 21a | <1.0 | - | [5] |
| 21b | <1.0 | - | [5][6] |
| 21c | <1.0 | - | [5] |
| 21l | <1.0 | - | [5] |
| 27a | <1.0 | - | [5] |
| 27b | <1.0 | - | [5] |
| 27c | <1.0 | - | [5] |
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, making them an attractive target for anticancer drugs.[7][8] A series of novel trifluoromethylquinoline derivatives have been designed and synthesized as potent tubulin polymerization inhibitors, demonstrating remarkable antiproliferative activities against various cancer cell lines.[9][10] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Tubulin Dynamics Diagram:
Caption: Inhibition of tubulin polymerization by trifluoromethylquinolines.
Quantitative Data: Tubulin Polymerization Inhibitory Activity and Anticancer Efficacy
| Compound | Tubulin Polymerization IC50 (μM) | Cancer Cell Line | Antiproliferative IC50 (μM) | Reference |
| 4c | 17 ± 0.3 | MDA-MB-231 | - | [10] |
| 5a | - | PC3 | 0.08 ± 0.01 | [9] |
| 5a | - | K562 | - | [9] |
| 5a | - | HeLa | - | [9] |
| 5a | - | A549 | - | [9] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control.[12]
-
Incubation: Incubate the plates for 48-72 hours.[11]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Trifluoromethylquinolines represent a highly promising class of compounds in medicinal chemistry, with significant potential for the development of novel anticancer therapies. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties, leading to enhanced biological activity. The diverse mechanisms of action, including the potent inhibition of key signaling pathways like c-Met and the disruption of fundamental cellular processes such as tubulin polymerization, underscore the versatility of this scaffold. The synthetic accessibility of these compounds, coupled with robust in vitro evaluation methods, provides a solid foundation for further structure-activity relationship studies and the optimization of lead compounds. As our understanding of the complex biology of cancer continues to grow, the rational design of novel trifluoromethylquinoline derivatives is poised to deliver the next generation of targeted and effective cancer therapeutics.
References
- 1. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
The Trifluoromethyl Group: A Keystone in Modern Quinoline-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a powerful and widely adopted strategy in medicinal chemistry. This enduring interest stems from the unique and profound influence of the CF3 group on the physicochemical and biological properties of the parent molecule. Its introduction can dramatically enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, thereby transforming a promising compound into a viable drug candidate. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in quinoline compounds, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts its influence through a combination of potent electronic effects, steric bulk, and high lipophilicity. These characteristics collectively contribute to improved pharmacokinetic and pharmacodynamic profiles of quinoline-based drugs.
Electronic Effects
The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2] This property significantly impacts the electron density of the quinoline ring system, influencing its reactivity and basicity (pKa). The introduction of a CF3 group generally lowers the pKa of the quinoline nitrogen, making it less basic. This can be advantageous in drug design as it can alter the ionization state of the molecule at physiological pH, potentially affecting its solubility, membrane permeability, and interaction with biological targets.[3]
Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is highly lipophilic and its incorporation into a quinoline molecule typically increases the overall logP value.[3][4] This enhanced lipophilicity can facilitate the passage of the drug across biological membranes, such as the blood-brain barrier.[5] However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and increased binding to plasma proteins, which may negatively impact bioavailability. Therefore, the strategic placement of the CF3 group is crucial for optimizing the lipophilicity of the drug candidate.
Metabolic Stability
One of the most significant contributions of the trifluoromethyl group to drug design is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[5][6] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[6][7]
Quantitative Data on Trifluoromethylated Quinolines
To facilitate a comparative analysis, the following tables summarize key quantitative data for a selection of trifluoromethyl-substituted quinoline compounds, collated from various sources.
Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines
| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Reference(s) |
| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - | [3] |
| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 | [3] |
| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 | 2.55 (Predicted) | - | [3] |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 8-F, 2,3-(CH3)2, 4-OCOC6H4-4-tBu | 171-173 | - | - | - | [3] |
Note: A hyphen (-) indicates that the data was not found in the surveyed literature.
Table 2: In Vitro Biological Activity of Selected Trifluoromethylated Quinoline Derivatives
| Compound | Biological Activity | Cell Line / Organism | IC50 (µM) | Reference(s) |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Anticancer | - | 14.14 (LC50) | [6] |
| Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-methylquinoline-3-carboxylate | Anticancer | MDA-MB-468 (TNBC) | 2.5-5 | [8] |
| Ethyl 4-hydroxy-2-methyl-6-(p-tolyl)quinoline-3-carboxylate | Anticancer | MDA-MB-468 (TNBC) | 2.5-5 | [8] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Antifungal | S. sclerotiorum | >80% inhibition at 50 µg/mL | [9] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | Antifungal | S. sclerotiorum | >80% inhibition at 50 µg/mL | [9] |
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | Antimalarial | P. falciparum (D10) | 4.8 (µg/mL) | [10] |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones | Antimalarial | P. falciparum (D10) | 5.2 (µg/mL) | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to scientific research. This section provides protocols for key experiments relevant to the synthesis and evaluation of trifluoromethylated quinoline compounds.
Synthesis of 2-(Trifluoromethyl)quinoline (General Procedure)
This protocol describes a common method for the synthesis of 2-(trifluoromethyl)quinolines via the cyclization of anilines with trifluoromethyl-containing building blocks.
Materials:
-
Substituted aniline
-
Trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione)
-
Acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)
-
Solvent (if necessary)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the trifluoromethyl-β-diketone (1.1 eq).
-
Slowly add the acid catalyst (e.g., PPA, 10-fold excess by weight) to the reaction mixture with stirring.
-
Heat the reaction mixture to 120-150 °C and maintain this temperature for the specified reaction time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(trifluoromethyl)quinoline.
Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).[3][4]
Materials:
-
Trifluoromethyl-substituted quinoline compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP value is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol describes a common in vitro assay to assess the metabolic stability of a compound in the presence of liver microsomes.[11][12][13][14]
Materials:
-
Trifluoromethyl-substituted quinoline compound
-
Liver microsomes (e.g., human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the microsome suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line.
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
Visualizing Key Concepts with Graphviz
Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key concepts discussed in this guide.
General Synthetic Workflow for Trifluoromethylated Quinolines
Caption: General workflow for the synthesis of trifluoromethylated quinolines.
Impact of the Trifluoromethyl Group on Drug Properties
Caption: Logical relationships of the CF3 group's impact on drug properties.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Conclusion
The trifluoromethyl group has undeniably secured its place as a privileged substituent in the design and development of quinoline-based therapeutic agents. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and influence electronic properties provides medicinal chemists with a powerful tool to overcome many of the challenges encountered in drug discovery. The quantitative data, detailed experimental protocols, and illustrative diagrams presented in this technical guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and impactful area of medicinal chemistry. A thorough understanding of the role of the trifluoromethyl group will continue to fuel the discovery of novel and effective quinoline-based drugs for a wide range of diseases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. A zebrafish-centric approach to antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. nuvisan.com [nuvisan.com]
Preliminary In-Vitro Screening of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class.[1] Quinoline derivatives are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This particular compound is often utilized as a chemical fragment or building block in the synthesis of more complex molecules for drug discovery.[2] Its structural features, including the quinoline core, a trifluoromethyl group, and a carboxylic acid moiety, suggest potential for various biological interactions.
This technical guide outlines a proposed preliminary in-vitro screening workflow for this compound to elucidate its potential biological activities. While specific experimental data for this exact molecule is not extensively available in the public domain, the methodologies described herein are based on established protocols for the evaluation of related quinoline derivatives.
Compound Details:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₆F₃NO₃ |
| Molecular Weight | 257.17 g/mol |
| CAS Number | 23779-95-5 |
Potential Biological Activities of Quinolone Carboxylic Acids
The quinoline carboxylic acid scaffold is associated with a broad spectrum of biological activities. Literature on related compounds suggests several potential areas for in-vitro investigation:
-
Anticancer Activity: Various quinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines.[3] Potential mechanisms include the inhibition of protein kinases and dihydroorotate dehydrogenase.[4]
-
Enzyme Inhibition: The structural motifs present in the target molecule suggest it could be an inhibitor of various enzymes. For instance, some quinoline carboxylic acids are known to inhibit protein kinase CK2.
-
Antimicrobial Activity: The quinoline core is a key component of several antibacterial and antifungal agents.
Proposed In-Vitro Screening Workflow
A tiered approach to in-vitro screening is recommended to efficiently assess the biological potential of this compound.
Caption: Proposed tiered in-vitro screening workflow.
Experimental Protocols
Cytotoxicity Assays
A common primary screen is to assess the compound's general toxicity to living cells.
4.1.1. MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Enzyme Inhibition Assays
Based on the activities of related compounds, screening against protein kinases is a logical step.
4.2.1. In-Vitro Kinase Inhibition Assay Protocol
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a peptide substrate, recombinant human kinase (e.g., CK2), ATP, and a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable detection method (e.g., scintillation counting).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of kinase activity.
Antimicrobial Susceptibility Testing
4.3.1. Broth Microdilution Protocol
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathway Modulation
Should the compound exhibit significant cytotoxicity or kinase inhibition, further investigation into its effect on cellular signaling pathways would be warranted. For instance, inhibition of a key kinase could impact downstream signaling cascades.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
While direct in-vitro screening data for this compound is limited in publicly accessible literature, its chemical structure is suggestive of potential biological activity. The proposed screening cascade provides a systematic approach to characterizing its cytotoxic, enzyme inhibitory, and antimicrobial properties. Positive results in these preliminary assays would justify more in-depth mechanistic studies and exploration of its therapeutic potential. The protocols and workflows outlined in this guide serve as a foundational framework for initiating such an investigation.
References
- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from publicly available sources and safety information for structurally related quinoline derivatives to ensure a thorough understanding of its potential hazards and the necessary precautions.
Chemical Identification and Physical Properties
| Identifier | Value | Source |
| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | PubChem[1] |
| Molecular Formula | C11H6F3NO3 | PubChem[1] |
| CAS Number | 23779-95-5 | PubChem[1] |
| Molecular Weight | 257.16 g/mol | PubChem |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302[1] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315[1] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation | H319[1] |
| Specific Target Organ Toxicity — Single Exposure | 3 | May cause respiratory irritation | H335[1] |
Signal Word: Warning
Hazard Pictograms:
-
Exclamation Mark
Toxicological Information
Handling and Storage
4.1. Safe Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Use local exhaust ventilation to control the release of dust or vapors.[4]
-
Procedural Controls: Avoid contact with skin and eyes.[5] Do not breathe dust.[6] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
4.2. Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[6]
-
Store locked up.[4]
-
Store in a cool place.
-
Incompatible Materials: Strong acids and strong bases.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.[3]
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles or a face shield worn over goggles.[3] | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3] |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides a barrier against skin contact.[3] Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory coat and, for larger quantities, a chemical-resistant apron.[3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | For handling the solid, powdered form, an N95 (or higher) particulate respirator is recommended to prevent inhalation of dust particles.[3] When handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.[3] |
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash skin with soap and plenty of water.[7] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Experimental Protocols
7.1. General Risk Assessment Workflow
A thorough risk assessment should be conducted before handling any new chemical.[9][10] This involves identifying hazards, evaluating risks, and implementing control measures.
Caption: A stepwise workflow for conducting a chemical risk assessment.
7.2. Protocol for Handling Solid this compound
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).
-
Donning PPE: Put on all required personal protective equipment as outlined in Section 5.
-
Weighing: Perform all weighing operations within the chemical fume hood or a balance enclosure to minimize dust exposure. Use a micro-spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust clouds.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.
-
Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical. Dispose of contaminated disposables (gloves, weigh boats) in a designated hazardous waste container.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly.
7.3. Protocol for Preparing a Solution
-
Preparation: Follow steps 1 and 2 from the solid handling protocol.
-
Solvent Dispensing: In the chemical fume hood, measure the required volume of the solvent and add it to the appropriate glassware.
-
Dissolving: Slowly add the pre-weighed solid this compound to the solvent while stirring.[3] This should be done in a manner that prevents splashing.[3] If necessary, use gentle heating or sonication to aid dissolution, ensuring adequate ventilation.
-
Storage and Labeling: Once dissolved, cap the container and clearly label it with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
-
Cleanup and Disposal: Follow steps 5 and 6 from the solid handling protocol. Dispose of any waste solvent according to institutional guidelines.
Emergency Procedures
8.1. Spill Response
-
Minor Spill: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill surface.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's emergency response team.
8.2. Fire Response
-
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.
-
In the event of a fire, wear self-contained breathing apparatus.
Logical Workflow for Chemical Handling
This diagram illustrates the logical steps for safely handling a chemical in a laboratory setting.
Caption: A logical workflow for safe chemical handling in a lab.
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which must be performed by qualified individuals for specific experimental procedures. Always consult your institution's safety guidelines and the most up-to-date safety information before working with any chemical.
References
- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. intersolia.com [intersolia.com]
- 10. Risk Assessment - Health and Safety Authority [hsa.ie]
Methodological & Application
Application Note & Synthesis Protocol: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a crucial heterocyclic compound that serves as a key building block in medicinal chemistry and drug discovery.[1] Its quinoline core is a prevalent scaffold in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The presence of the trifluoromethyl group at the 8-position significantly influences the molecule's lipophilicity and metabolic stability, often enhancing its pharmacological profile. This document provides a detailed protocol for the synthesis of this valuable compound, leveraging the robust and well-established Gould-Jacobs reaction.[4][5][6]
Reaction Principle: The Gould-Jacobs Reaction
The synthesis of the 4-hydroxyquinoline scaffold is efficiently achieved through the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[2][4] This reaction proceeds in two key stages:
-
Condensation: An aniline derivative, in this case, 2-(trifluoromethyl)aniline, undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEM). This step forms an intermediate, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular 6-electron cyclization.[2][6] This is followed by the elimination of ethanol to form the quinoline ring. Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.
Modern adaptations of this reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[7]
Experimental Workflow
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound from 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(Trifluoromethyl)aniline | 88-17-5 | 161.12 | 10.0 g (62.1 mmol) |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.22 | 14.8 g (68.3 mmol) |
| Diphenyl ether | 101-84-8 | 170.21 | 100 mL |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 10.0 g |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed |
| Ethanol (EtOH) | 64-17-5 | 46.07 | For washing |
| Deionized water | 7732-18-5 | 18.02 | As needed |
Step-by-Step Procedure
Part A: Synthesis of Diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate (Intermediate)
-
In a 250 mL round-bottom flask, combine 2-(trifluoromethyl)aniline (10.0 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (14.8 g, 68.3 mmol).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The resulting oil is the crude intermediate and can be used in the next step without further purification.
Part B: Cyclization and Saponification to this compound
-
To a 250 mL three-necked flask equipped with a reflux condenser and a thermometer, add diphenyl ether (100 mL) and heat to 250 °C.
-
Slowly add the crude intermediate from Part A to the hot diphenyl ether with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-45 minutes.[6] A precipitate will form as the cyclized product is generated.
-
Allow the reaction mixture to cool to below 100 °C.
-
Add petroleum ether or hexane to the cooled mixture to precipitate the product completely.
-
Filter the solid and wash with petroleum ether to remove the diphenyl ether. The solid is ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.
-
Transfer the crude ester to a 500 mL flask. Add a solution of sodium hydroxide (10.0 g) in water (100 mL) and ethanol (100 mL).
-
Heat the mixture to reflux for 2 hours to facilitate saponification of the ester.
-
After cooling to room temperature, filter the solution to remove any insoluble impurities.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60 °C.
Characterization
The identity and purity of the final product can be confirmed by the following methods:
-
Melting Point: The literature melting point can be used as an initial indicator of purity.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR will show signals corresponding to the quinoline core, the trifluoromethyl group, and the carboxylic acid carbonyl.
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight of 257.16 g/mol .[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the quinoline and carboxylic acid, and C-F stretching vibrations.
Safety and Handling Precautions
-
2-(Trifluoromethyl)aniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl ethoxymethylenemalonate: May cause eye and skin irritation. Use with adequate ventilation.
-
Diphenyl ether: Can cause irritation. The high temperatures used for the cyclization step require careful handling to avoid burns.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with extreme care, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of intermediate | Incomplete reaction | Increase reaction time or temperature slightly. Ensure accurate stoichiometry. |
| Low yield of final product | Incomplete cyclization or hydrolysis | Ensure the cyclization temperature is maintained. Increase reflux time for saponification. |
| Product is difficult to purify | Residual diphenyl ether | Wash the filtered solid thoroughly with a non-polar solvent like petroleum ether or hexane. |
Conclusion
The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound. This protocol offers a detailed, step-by-step guide for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important molecular scaffold for further investigation and application.
References
- 1. biocat.com [biocat.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gould-Jacobs Cyclization in Quinoline-3-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gould-Jacobs reaction is a powerful and versatile synthetic methodology for the preparation of quinolines, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. First reported in 1939, this reaction facilitates the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to a wide array of biologically active compounds, including antibacterial, antimalarial, and anticancer agents. The core transformation involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired quinoline-3-carboxylic acid.
This document provides detailed application notes and experimental protocols for the synthesis of quinoline-3-carboxylic acids via the Gould-Jacobs cyclization, with a focus on both traditional high-temperature methods and modern microwave-assisted techniques.
Reaction Mechanism and Pathway
The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:
-
Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. This is followed by the elimination of an alcohol molecule (typically ethanol) to form an anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: The crucial ring-forming step is a 6-electron electrocyclization that requires high temperatures, often exceeding 250°C.[2] This intramolecular reaction leads to the formation of the quinoline ring. The high energy barrier for this step can be overcome using high-boiling point solvents or, more efficiently, through microwave irradiation.
-
Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.
-
Saponification: The ester group is then hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[2]
Applications in Drug Development
The quinoline core is a privileged scaffold in medicinal chemistry, and the Gould-Jacobs reaction has been instrumental in the synthesis of numerous pharmaceutical agents.
-
Antibacterial Agents: The reaction is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics.[3] Key precursors to drugs like nalidixic acid and ciprofloxacin are synthesized using this methodology.
-
Antimalarial Drugs: The synthesis of 4,7-dichloroquinoline, a crucial intermediate for the production of antimalarial drugs such as chloroquine, can be achieved through the Gould-Jacobs reaction.[2]
-
Anticancer Agents: Various substituted quinolines have demonstrated potent anticancer activity, and the Gould-Jacobs reaction provides a versatile route to explore novel derivatives for cancer therapy.
-
Other Therapeutic Areas: The adaptability of the quinoline scaffold has led to its investigation in a wide range of other therapeutic areas, including anti-inflammatory and antiviral drug discovery.
Data Presentation
The efficiency of the Gould-Jacobs cyclization is highly dependent on the reaction conditions and the nature of the substituents on the aniline starting material. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from Aniline and DEEM[4]
| Entry | Method | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | Microwave | 250 | 1 | - | 1 |
| 2 | Microwave | 300 | 1 | - | 37 |
| 3 | Microwave | 250 | 20 | - | 11 |
| 4 | Microwave | 300 | 20 | 24 | 28 |
| 5 | Microwave | 300 | 5 | - | 47 |
| 6 | Conventional | Reflux in Dowtherm A | 30-60 | - | Typically lower than optimized μW |
Note: The conventional heating method often requires longer reaction times (hours) and can lead to lower yields compared to optimized microwave conditions.[4]
Table 2: Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives from Substituted Anilines via Microwave-Assisted Gould-Jacobs Reaction[1]
| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |
| 3-Chloroaniline | 3-Acetyl-4-hydroxy-7-chloroquinoline | 15 | 85 |
| 4-Bromoaniline | 3-Acetyl-4-hydroxy-6-bromoquinoline | 15 | 82 |
| 2-Methylaniline | 3-Acetyl-4-hydroxy-8-methylquinoline | 15 | 88 |
| 4-Methoxyaniline | 3-Acetyl-4-hydroxy-6-methoxyquinoline | 15 | 90 |
| 4-Nitroaniline | 3-Acetyl-4-hydroxy-6-nitroquinoline | 20 | 75 |
Note: This table demonstrates the reaction's tolerance to both electron-donating and electron-withdrawing groups on the aniline ring under microwave conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of quinoline-3-carboxylic acid derivatives using both conventional heating and microwave-assisted methods.
Protocol 1: Conventional High-Temperature Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol utilizes a high-boiling point inert solvent to achieve the necessary temperature for cyclization.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Stirrer
-
Hexane or Cyclohexane (for precipitation)
-
Filtration apparatus
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture to 100-130°C with stirring for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.
-
(Optional) Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.
Step 2: Cyclization
-
To the crude intermediate in the flask, add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the mixture to a vigorous reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation of the crude product.
-
Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.
-
Dry the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate under vacuum.
Step 3: Saponification
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The quinoline-3-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant reduction in reaction time and often leads to improved yields.
Materials:
-
Substituted Aniline (e.g., 2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (e.g., 6.0 mmol, used in excess as both reagent and solvent)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
Step 1 & 2: Condensation and Cyclization (One-Pot)
-
In a 2-5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 1-20 minutes).[5] It is crucial to optimize the temperature and time for each specific substrate to maximize yield and minimize degradation.[5]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove excess DEEM and byproducts.[5]
-
Dry the resulting solid under vacuum.
Step 3: Saponification
-
Follow the same procedure as described in Step 3 of Protocol 1.
Conclusion
The Gould-Jacobs cyclization remains a highly relevant and powerful tool for the synthesis of quinoline-3-carboxylic acids and their derivatives. While the classical thermal method is robust, the adoption of microwave-assisted synthesis offers significant advantages in terms of reaction efficiency, making it particularly suitable for modern drug discovery and development efforts. The protocols and data presented in these notes provide a comprehensive guide for researchers to effectively utilize this important reaction in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ablelab.eu [ablelab.eu]
Application Notes and Protocols: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (BAY 2402234) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, also known as BAY 2402234 or Orludodstat, is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5][6][7] Rapidly proliferating cancer cells have a high demand for pyrimidines, making DHODH an attractive therapeutic target in oncology.[5][8] Inhibition of DHODH by BAY 2402234 effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[9] Notably, in myeloid malignancies such as Acute Myeloid Leukemia (AML), BAY 2402234 has been shown to not only inhibit proliferation but also to induce differentiation of cancer cells.[2][3][10]
These application notes provide a comprehensive overview of the use of BAY 2402234 in cancer research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
BAY 2402234 exerts its anticancer effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.
Signaling Pathway of DHODH Inhibition by BAY 2402234
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 3. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. geneonline.com [geneonline.com]
- 7. bioengineer.org [bioengineer.org]
- 8. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-hydroxyquinoline and its derivatives as potent antimicrobial agents. This document includes summaries of their efficacy, detailed experimental protocols for their evaluation, and visualizations of experimental workflows.
Introduction
8-Hydroxyquinoline (8HQ) and its derivatives are a class of heterocyclic compounds that have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2][3] Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting critical cellular processes and leading to cell death.[1][4][5] Structural modifications to the 8HQ scaffold have led to the development of numerous derivatives with enhanced efficacy and specificity against various pathogens, including bacteria and fungi.[6][7][8][9] Some derivatives have also shown promising activity against microbial biofilms, which are notoriously difficult to eradicate.[10][11][12][13]
Antimicrobial Efficacy of 8-Hydroxyquinoline Derivatives
The antimicrobial activity of 8-hydroxyquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected 8-hydroxyquinoline derivatives against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 µM | [14] |
| Enterococcus faecalis | 3.44 - 13.78 µM | [14] | |
| Candida albicans | 3.44 - 13.78 µM | [14] | |
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 µM | [11][12] |
| Mycobacterium smegmatis | 1.56 µM | [11][12] | |
| Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | [11][12] | |
| Methicillin-resistant S. aureus (MRSA) | 1.1 µM | [11][12] | |
| PH265 | Cryptococcus spp. | 0.5 - 1 | [15] |
| Candida auris | 0.5 - 1 | [15] | |
| Candida haemulonii | 0.5 - 1 | [15] | |
| PH276 | Cryptococcus spp. | 0.5 - 8 | [15] |
| Candida auris | 0.5 - 8 | [15] | |
| Candida haemulonii | 0.5 - 8 | [15] | |
| Clioquinol | Candida spp. | 0.031 - 2 | [16] |
| Nitroxoline | Candida spp. | 1 - 4 | [16] |
| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [7] |
| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10⁻⁶ | [6] |
| Staphylococcus aureus | 10⁻⁶ | [6] | |
| Hybrid 7b | Staphylococcus aureus | 2 | [17] |
| Mycobacterium tuberculosis H37Rv | 10 | [17] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the MIC of 8-hydroxyquinoline derivatives against bacteria and fungi, following standardized methods.[18][19][20][21][22]
Materials:
-
Test compounds (8-hydroxyquinoline derivatives)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., DMSO, water)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.
-
Mix thoroughly and repeat this process across the plate to the desired final concentration, discarding 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration in the test broth (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the total volume to 200 µL. This further dilutes the compound concentration by half.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apjhs.com [apjhs.com]
- 10. 8-hydroxyquinoline and quinazoline derivatives as potential new alternatives to combat Candida spp. biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. protocols.io [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a potential enzyme inhibitor. This document details its potential biological activities, protocols for its synthesis and use in enzyme inhibition assays, and its possible involvement in cellular signaling pathways.
Introduction
This compound is a quinoline derivative containing a trifluoromethyl group, a substitution known to enhance the pharmacological properties of compounds.[1] Quinoline-based molecules are a significant class of heterocyclic compounds that have shown a broad range of biological activities, including anticancer, and antibacterial properties.[2] They can exert their effects by targeting various enzymes and signaling pathways crucial for cell survival and proliferation.[2] This document outlines the potential of this compound as a subject for investigation in drug discovery, particularly in the context of enzyme inhibition.
Potential Enzyme Targets and Biological Activity
While specific enzyme inhibition data for this compound is not extensively available in the public domain, the broader class of quinoline carboxylic acid derivatives has been shown to inhibit several key enzymes. This suggests that this compound may also exhibit inhibitory activity against these or related enzymes.
Table 1: Inhibitory Activities of Structurally Related Quinoline Derivatives
| Compound Class | Target Enzyme | IC50 Values | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT1 | 32.6 µM | [3] |
| SIRT2 | 33.5 µM | [3] | |
| SIRT3 | 7.2 µM | [3] | |
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | 0.65 to 18.2 µM | [4] |
| Quinoline-3-sulfonamides | Lactate Dehydrogenase A (LDHA) | as low as 2 nM | [5][6][7] |
| 4-Quinoline carboxylic acid analogues | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM and 26.2 ± 1.8 nM | [8] |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | mTOR | 64 nM | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines.[9][10][11] This protocol is a generalized procedure that can be adapted for the synthesis of the title compound.
Materials:
-
2-Amino-1-(trifluoromethyl)benzene
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine 2-Amino-1-(trifluoromethyl)benzene and a slight excess of diethyl 2-(ethoxymethylene)malonate. Heat the mixture, typically at 100-150°C, for 1-2 hours to form the intermediate diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add a high-boiling point solvent to the reaction mixture. Heat the solution to a high temperature (typically 240-260°C) to induce cyclization. This step should be performed in a fume hood with appropriate safety precautions. The cyclization will yield ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.
-
Saponification: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide and heated to reflux to hydrolyze the ester to the corresponding carboxylic acid salt.
-
Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. Specific conditions such as substrate concentration, enzyme concentration, and buffer composition will need to be optimized for each specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (dissolved in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathway Involvement
Quinoline derivatives have been reported to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. While the specific effects of this compound are yet to be fully elucidated, it may potentially impact the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Several quinoline derivatives have been identified as inhibitors of PI3K and mTOR.[8][12][13]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses and is also implicated in cancer development and progression.[16][17][18]
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the activity of related compounds, it is a valuable candidate for screening against various kinases, dehydrogenases, and other enzymes implicated in diseases such as cancer and infectious diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Further investigation into its specific molecular targets and mechanism of action is warranted to fully understand its therapeutic potential.
References
- 1. Buy 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (EVT-3412596) | 64321-90-0 [evitachem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 错误页 [amp.chemicalbook.com]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 11. biocat.com [biocat.com]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jofamericanscience.org [jofamericanscience.org]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 16. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols for the Quantification of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with potential applications in drug discovery and development.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[2]
| Property | Value |
| Molecular Formula | C₁₁H₆F₃NO₃ |
| Molecular Weight | 257.16 g/mol |
| IUPAC Name | 4-hydroxy-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid |
| CAS Number | 23779-95-5 |
II. Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for the quantification of the analyte in bulk material and simple matrices.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4]
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance characteristics expected from the validated HPLC-UV and LC-MS/MS methods.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | < 15% (< 20% at LOQ) |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | < 15% (< 20% at LOQ) |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | Consistent and reproducible |
III. Experimental Protocols
A. HPLC-UV Method Protocol
This protocol is designed for the quantification of this compound in a relatively clean sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar compound, such as another quinoline derivative, that is not present in the sample.
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of the analyte (typically between 250-350 nm for quinoline structures).
4. Sample Preparation:
-
Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve a known amount in the mobile phase.
-
Spike all standards and samples with the internal standard to a final concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples using the calibration curve.
B. LC-MS/MS Method Protocol
This protocol is suitable for the sensitive and selective quantification of the analyte in biological matrices.
1. Materials and Reagents:
-
Same as HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended (e.g., ¹³C₆- or ¹⁵N-labeled this compound). If unavailable, a close structural analog can be used.
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid).
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase UHPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized by direct infusion of the analyte).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion (determined by infusion and fragmentation).
-
Internal Standard: Precursor ion → Product ion.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
5. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. Data Analysis:
-
Similar to the HPLC-UV method, use the peak area ratios of the analyte to the internal standard to construct a calibration curve and quantify the analyte in unknown samples.
IV. Visualizations
Experimental Workflows
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS analysis workflow.
Logical Relationship Diagram
Caption: Analytical method selection guide.
References
- 1. biocat.com [biocat.com]
- 2. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of Novel Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design for evaluating the bioactivity of novel quinoline derivatives. Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatile structure of the quinoline ring allows for various substitutions, enabling the fine-tuning of a compound's therapeutic effects.[1]
These application notes offer detailed methodologies for a panel of standard in vitro assays to determine the cytotoxic, antimicrobial, and antioxidant potential of new chemical entities based on the quinoline core. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the initial stages of drug discovery and development.
Experimental Workflow
The preclinical evaluation of novel quinoline derivatives follows a systematic, multi-stage process. This workflow is designed to efficiently assess the efficacy and potential toxicity of new compounds. It commences with cytotoxicity screening to determine the compound's effect on cell viability, followed by characterization of its antimicrobial and antioxidant properties.
Figure 1: Experimental workflow for assessing the bioactivity of novel quinoline derivatives.
Cytotoxicity Assays
A primary step in evaluating any novel compound is to assess its potential toxicity to cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%.[2]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the novel quinoline derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[2]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells, which is an indicator of cytotoxicity.[6] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercially available kit) to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).[6]
Antimicrobial Activity Assays
Quinoline derivatives have shown significant potential as antimicrobial agents. The following assays are fundamental for determining the antimicrobial spectrum and efficacy of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8]
Protocol:
-
Preparation of Serial Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the stock solution of the quinoline derivative to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[8]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Inoculation: Within 15 minutes of preparation, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. This will result in a final volume of 200 µL per well.[8] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[8]
-
Reading and Interpreting Results: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[9] A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[10]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol (step 2).
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[9]
-
Placement of Disks: Aseptically place paper disks impregnated with a known concentration of the quinoline derivative onto the inoculated agar surface.[10]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.[10]
Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great therapeutic interest. The following assays are commonly used to evaluate the radical scavenging ability of novel compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for assessing the antioxidant activity of compounds.[11] DPPH is a stable free radical that, when it reacts with an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.[11]
Protocol:
-
Reagent Preparation: Prepare a stock solution of the quinoline derivative and a positive control (e.g., ascorbic acid) at various concentrations. Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Reaction Mixture: In a 96-well plate, mix the sample or control solutions with the DPPH working solution. Include a blank containing only the solvent.[11]
-
Incubation: Incubate the plate in the dark for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[11]
-
Data Analysis: Calculate the percentage of scavenging activity for each sample and determine the IC50 value.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The addition of an antioxidant reduces the ABTS•+, causing a decolorization that is measured spectrophotometrically.[12]
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[12] Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Reaction Mixture: Prepare a series of dilutions of the quinoline derivative and a reference standard (e.g., Trolox). In a 96-well microplate, add a small volume of the test compound or standard to the wells, followed by a larger volume of the diluted ABTS•+ working solution.[12]
-
Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.[12]
Potential Signaling Pathways
Quinoline derivatives can exert their biological effects through various mechanisms of action.[13] In cancer, for instance, they may interfere with DNA synthesis or modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[14][15] The following diagram illustrates a generalized signaling cascade that could be targeted by a novel quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and drug development. Accurate and consistent preparation of stock solutions is critical for reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of this compound.
Compound Information:
| Property | Value |
| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid[1] |
| CAS Number | 23779-95-5[1] |
| Molecular Formula | C₁₁H₆F₃NO₃[1] |
| Molecular Weight | 257.16 g/mol [1] |
| Appearance | Off-white to white solid[2] |
Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated area, preferably a chemical fume hood.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that quantitative solubility data for this specific compound is limited; therefore, some values are estimated based on structurally similar quinoline carboxylic acid derivatives.
| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mM) at Max Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 - 50 | ~117 - 194 | A structurally similar compound, Quinoline-4-carboxylic acid, has a reported solubility of 34 mg/mL in DMSO. Another derivative, Quinoline-8-carboxylic acid, is soluble at 50 mg/mL in DMSO with warming.[3][4] It is recommended to use fresh, anhydrous DMSO for optimal solubility. |
| Ethanol (EtOH) | ~10 - 20 | ~39 - 78 | A similar compound, 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid, is reported to be soluble in ethanol.[5] The exact solubility is likely moderate. |
| Methanol (MeOH) | ~5 - 15 | ~19 - 58 | Solubility is expected to be slightly lower than in ethanol. |
| Acetone | ~5 - 10 | ~19 - 39 | Limited solubility is anticipated. |
| Acetonitrile (ACN) | < 5 | < 19 | Likely to have low solubility. |
| Water | < 0.1 | < 0.39 | The compound is expected to be poorly soluble in aqueous solutions at neutral pH. |
Experimental Protocols for Stock Solution Preparation
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 257.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 257.16 g/mol * 1000 mg/g = 2.57 mg
-
-
Weigh the compound: Carefully weigh out 2.57 mg of this compound using a calibrated analytical balance and transfer it to a 1.5 mL microcentrifuge tube or a clean, dry glass vial.
-
Add the solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound:
-
Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes at room temperature. Gentle warming (to no more than 40°C) can also aid dissolution.
-
-
Storage:
-
For short-term storage (up to one week), store the stock solution at 4°C, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol for Preparing a 5 mM Stock Solution in Ethanol
This protocol describes the preparation of 1 mL of a 5 mM stock solution in absolute ethanol.
Materials:
-
This compound (MW: 257.16 g/mol )
-
Absolute Ethanol (≥99.5%)
-
Calibrated analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 0.005 mol/L * 0.001 L * 257.16 g/mol * 1000 mg/g = 1.29 mg
-
-
Weigh the compound: Accurately weigh 1.29 mg of this compound and place it in a suitable tube or vial.
-
Add the solvent: Dispense 1.0 mL of absolute ethanol into the tube.
-
Dissolve the compound:
-
Secure the cap and vortex the solution for 2-3 minutes.
-
If necessary, sonicate for 10-15 minutes to facilitate dissolution.
-
-
Storage:
-
Store the ethanolic stock solution at -20°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
-
Stability and Storage Recommendations
The stability of quinoline derivatives in solution can be affected by factors such as the solvent, storage temperature, and exposure to light.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C for long-term storage. 4°C for short-term (days). | Lower temperatures slow down potential degradation processes. |
| Light Exposure | Store solutions in amber vials or wrap clear vials in aluminum foil. | Quinoline compounds can be photosensitive. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Repeated freezing and thawing can lead to compound degradation and precipitation. |
| Solvent Choice | Use anhydrous, high-purity solvents. | Water content can affect the solubility and stability of the compound. |
It is best practice to prepare fresh solutions for critical experiments. If a stock solution has been stored for an extended period, its integrity should be verified before use, for example, by analytical techniques such as HPLC.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing stock solutions.
References
- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Buy 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (EVT-3412596) | 64321-90-0 [evitachem.com]
standard working concentrations for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in culture
Application Notes and Protocols for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound (CAS: 23779-95-5) is a compound for which specific biological activity and standard working concentrations in cell culture have not been extensively reported in publicly available scientific literature. The following application notes and protocols are based on data from structurally related quinoline derivatives. Researchers must perform their own dose-response experiments to determine the optimal working concentrations for their specific cell lines and assays.
Introduction
This compound is a quinoline derivative with potential applications in drug discovery. The quinoline scaffold is a key feature in many compounds with a wide range of biological activities, including anticancer properties. Several quinoline derivatives have been shown to exert their effects through mechanisms such as the inhibition of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer. Given the absence of specific data for this compound, this document provides a guide for establishing effective working concentrations and outlines protocols for assessing its biological activity in vitro, based on the activities of related molecules.
Data Presentation: Cytotoxicity of Structurally Related Quinoline Derivatives
To estimate a suitable starting concentration range for this compound, the half-maximal inhibitory concentrations (IC50) of several related quinoline compounds from the literature are summarized below. These values typically fall within the low micromolar range.
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoline-based N-hydroxycinnamamides | Compound 4a | HeLa | 0.15 | [1] |
| Quinoline-based N-hydroxycinnamamides | Compound 4a | A549 | 0.21 | [1] |
| Quinoline-based N-hydroxycinnamamides | Compound 4a | HCT116 | 0.18 | [1] |
| 8-substituted quinoline-2-carboxamides | Compound 21g | HCT116 | 0.050 | [2] |
| 2,4-disubstituted quinoline-3-carboxylic acids | Compound 2f | MCF-7 | Micromolar inhibition | [3] |
| 2,4-disubstituted quinoline-3-carboxylic acids | Compound 2l | K562 | Micromolar inhibition | [3] |
| Quinoline-based HDAC inhibitors | Compound 9w | HeLa | 0.085 | [4] |
Note: "Micromolar inhibition" indicates that the compounds were effective in the micromolar range, though a precise IC50 value was not provided in the abstract.
Based on this data, a starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response studies with this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[5][6][7]
Materials:
-
Target adherent cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete growth medium from the 10 mM stock. A common dilution series for a starting range of 0.1 to 100 µM could be: 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39, 0.1 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.5%) and a "medium only" blank.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8]
-
Protocol 2: Western Blot for HDAC Inhibition Analysis
This protocol is for investigating if this compound affects the acetylation of histones, a hallmark of HDAC inhibition.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-Actin or GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for a set time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-Histone H3 and a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal and analyze the band intensities, normalizing to the loading control. An increase in acetylated Histone H3 would suggest HDAC inhibition.
-
Visualizations
Caption: Workflow for determining the IC50 value using an MTT assay.
Caption: Hypothesized pathway of HDAC inhibition leading to apoptosis.
References
- 1. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
purchasing research-grade 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Product Identifier
-
Chemical Name: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | PubChem[3] |
| Molecular Weight | 257.17 g/mol | ChemUniverse[1] |
| Molecular Formula | C₁₁H₆F₃NO₃ | ChemUniverse[1] |
| Appearance | White to off-white or faintly yellow crystalline powder (Predicted) | |
| Purity (Typical) | ≥97% | ChemUniverse[1] |
Biological Context and Potential Applications
This particular compound is often supplied as a chemical fragment or building block.[6][7] Its structure provides a valuable scaffold for medicinal chemists to design and synthesize more complex molecules with novel biological activities through molecular linking, expansion, and modification.[6][7] The trifluoromethyl group at the 8-position can enhance properties such as metabolic stability and membrane permeability, making it an attractive feature in drug design.
Given the lack of specific target and pathway information for this compound, researchers are encouraged to use it in screening assays to determine its biological activity. A potential starting point could be in areas where quinoline derivatives have shown promise, such as oncology, infectious diseases, and inflammation.
Purchasing and Handling Research-Grade Material
When purchasing this compound for research, it is crucial to select a grade appropriate for the intended application.
Understanding Chemical Grades:
-
Technical Grade: Suitable for industrial or general applications where high purity is not critical.[8][9]
-
Laboratory Grade: A grade of good quality, often used in educational settings, but the exact levels of impurities are unknown.[10]
-
ACS/Reagent Grade: High purity (typically ≥95%), meeting standards set by the American Chemical Society (ACS). This grade is suitable for most laboratory and analytical applications requiring quality and consistency.[8][11]
-
USP Grade: Meets the standards of the United States Pharmacopeia, ensuring high purity for pharmaceutical applications.[11][12]
For most in vitro and in vivo research applications, ACS/Reagent Grade or a purity level of ≥95% is recommended to ensure reproducibility and accuracy.[8][11][12] Always request a Certificate of Analysis (CoA) from the supplier to verify the identity, purity, and impurity profile of the specific lot being purchased.
Caption: Workflow for procuring research-grade chemicals.
General Experimental Protocols
Due to the limited specific data on this compound, the following are generalized protocols for initial characterization and screening.
1. Preparation of Stock Solutions
This protocol outlines the preparation of a high-concentration stock solution for use in biological assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of the compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
For 5 mg at 10 mM: Volume = 0.005 g / (257.17 g/mol * 0.010 mol/L) = 0.001944 L = 1944 µL.
-
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. General Cell-Based Assay Protocol (Example: Cytotoxicity Screening)
This protocol provides a framework for assessing the compound's effect on cell viability using a reagent like MTT or PrestoBlue™.
-
Workflow:
Caption: General workflow for a cell-based cytotoxicity assay.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of the compound stock solution in culture medium to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Safety and Handling
-
Hazard Statements: GHS hazard statements indicate that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]
-
Precautions:
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
-
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. equationchemical.com [equationchemical.com]
- 3. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. 4 hydroxy 8 (trifluoromethyl)quinoline 3 carboxylic acid — TargetMol Chemicals [targetmol.com]
- 8. alliancechemical.com [alliancechemical.com]
- 9. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 10. goldbio.com [goldbio.com]
- 11. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 12. tilleydistribution.com [tilleydistribution.com]
Application Notes and Protocols for Assessing the Biological Activity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with potential for biological activity, given that similar quinoline structures have shown promise in various therapeutic areas.[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, anti-inflammatory, and enzyme-inhibitory properties.[1][4][5] This document provides detailed protocols for a series of assays to elucidate the biological activity of this compound, hereafter referred to as the "test compound."
The proposed assays will investigate three potential mechanisms of action:
-
Direct Enzyme Inhibition: Many quinoline derivatives function by directly inhibiting the activity of specific enzymes.[4][5] An enzyme inhibition assay will be employed to screen for such activity against a relevant target.
-
Target Engagement in a Cellular Context: To confirm that the test compound interacts with its intracellular target, a Cellular Thermal Shift Assay (CETSA) will be performed.[6][7][8] This assay measures the thermal stabilization of a target protein upon ligand binding.[6][9]
-
Modulation of Transcription Factor Activity: The test compound may also exert its effects by modulating signaling pathways that lead to changes in gene expression. A reporter gene assay will be used to assess the compound's impact on the activity of a specific transcription factor.[10][11][12]
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Enzyme Inhibition Assay Data
| Test Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Treatment | Temperature (°C) | Relative Protein Abundance (Normalized to 37°C Control) | Tagg Shift (°C) |
| Vehicle (DMSO) | 37 | 1.00 | |
| 45 | |||
| 50 | |||
| 55 | |||
| 60 | |||
| 65 | |||
| Test Compound (10 µM) | 37 | ||
| 45 | |||
| 50 | |||
| 55 | |||
| 60 | |||
| 65 |
Table 3: Reporter Gene Assay Data
| Test Compound Concentration (µM) | Luciferase Activity (RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the test compound against a purified enzyme.[13][14] The specific enzyme and substrate will depend on the therapeutic area of interest. For this example, we will use a generic kinase assay format.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration range is 100 µM to 0.1 µM.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the substrate/ATP mixture in kinase assay buffer.
-
Initiate the reaction by adding 2 µL of the diluted enzyme in kinase assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]
-
Caption: Workflow for the enzyme inhibition assay.
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the direct binding of the test compound to its target protein within intact cells.[6][7][8][16]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound dissolved in DMSO
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE equipment
-
Western blot equipment and reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours in serum-free medium.
-
-
Heating:
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[7]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, normalize the band intensity at each temperature to the intensity at 37°C.
-
Plot the normalized protein abundance against the temperature to generate a melting curve.
-
Determine the aggregation temperature (Tagg) and the shift in Tagg induced by the test compound.
-
Caption: Workflow for the Cellular Thermal Shift Assay.
Reporter Gene Assay
This protocol is used to determine if the test compound can modulate the activity of a specific transcription factor.[10][11][12][17][18] This example uses a luciferase-based reporter system.
Materials:
-
Cell line suitable for transfection
-
Reporter plasmid containing a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., firefly luciferase).
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine™)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate for an appropriate duration (e.g., 6-24 hours) to allow for changes in gene expression.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.
-
-
Data Acquisition: Measure the luminescence for both firefly and Renilla luciferases using a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in normalized luciferase activity for each test compound concentration relative to the vehicle control.
-
Caption: Workflow for the Reporter Gene Assay.
Signaling Pathway Hypothesis
Based on the activities of related quinoline compounds, a plausible hypothesis is that this compound could inhibit a kinase involved in a pro-inflammatory signaling pathway, such as the NF-κB pathway. Inhibition of an upstream kinase (e.g., IKK) would prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. What are the advantages of using reporter assay to study a transcription factor? | AAT Bioquest [aatbio.com]
- 12. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biocat.com [biocat.com]
- 18. The Lowdown on Transcriptional Reporters - Tempo Bioscience [tempobioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method is the Gould-Jacobs reaction. This involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the ethyl ester intermediate, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis (saponification) of the ester yields the final carboxylic acid product.
Q2: What are the critical steps in the Gould-Jacobs synthesis of this compound?
The synthesis can be broken down into three main stages:
-
Condensation: The initial reaction between 2-(trifluoromethyl)aniline and DEEM to form the anilidomethylenemalonate intermediate.
-
Cyclization: High-temperature thermal cyclization of the intermediate to form the quinoline ring system.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.
Q3: How does the trifluoromethyl group at the 8-position affect the reaction?
The trifluoromethyl group is a strong electron-withdrawing group. In the Gould-Jacobs reaction, such groups on the aniline ring can deactivate the ring system, making the cyclization step more challenging and potentially leading to lower yields compared to anilines with electron-donating groups.[1] More forcing conditions, such as higher temperatures or longer reaction times, may be necessary.
Q4: What are the common side reactions to be aware of?
A primary side reaction is the formation of dark-colored tarry materials due to decomposition at the high temperatures required for cyclization.[1] Another potential side reaction, especially under high pressure and temperature, is the decarboxylation of the 3-carboalkoxy group, leading to the formation of 4-hydroxy-8-(trifluoromethyl)quinoline.[1]
Q5: Can microwave heating be used to improve the reaction?
Yes, microwave irradiation can be a valuable tool to improve the Gould-Jacobs reaction. It often leads to significantly shorter reaction times and can improve yields by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl Ester Intermediate | Incomplete condensation of starting materials. | Ensure a 1:1 molar ratio of 2-(trifluoromethyl)aniline to diethyl ethoxymethylenemalonate. Heat the mixture at 125°C for at least one hour to ensure the formation of the anilidomethylenemalonate intermediate. |
| Incomplete cyclization. | The cyclization step requires high temperatures. Ensure the reaction mixture reaches and is maintained at 250-255°C. The use of a high-boiling inert solvent like Dowtherm A is crucial for stable and even heating.[2] | |
| Degradation of product at high temperatures. | Optimize the heating time. Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] Consider using microwave heating for shorter reaction times.[3] | |
| Formation of Dark Tarry Materials | Decomposition of starting materials or product at high temperatures. | Use a high-boiling inert solvent (e.g., Dowtherm A) to prevent localized overheating.[1] Minimize the reaction time at the highest temperature.[3] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help. |
| Product is Difficult to Purify | Presence of residual high-boiling solvent. | After precipitation of the crude product with a non-polar solvent like hexane, wash the solid thoroughly with the same solvent to remove any remaining high-boiling solvent. |
| Presence of unreacted starting materials or side products. | Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography may be necessary for further purification. | |
| Incomplete Hydrolysis of the Ethyl Ester | Insufficient base or reaction time. | Use a sufficient excess of sodium hydroxide (e.g., a 4% solution in aqueous ethanol). Monitor the reaction by TLC until the starting ester is no longer detectable. A typical reflux time is around 5 hours. |
| Steric hindrance of the ester group. | If standard hydrolysis conditions are ineffective, consider using harsher conditions such as a higher concentration of NaOH or a higher boiling point solvent mixture. However, be mindful of potential side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
This protocol is adapted from the synthesis of the 7-(trifluoromethyl) isomer and is expected to give a high yield.
Materials:
-
2-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (high-boiling inert solvent)
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).
-
Heat the mixture at 125°C for 1 hour. Ethanol will be evolved during this step.
-
Cyclization: To the resulting crude anilidomethylenemalonate intermediate, add Dowtherm A (approximately 5 mL per gram of aniline).
-
Heat the mixture to 255°C and maintain this temperature for 2.5 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane to precipitate the product.
-
Stir for 5-10 minutes.
-
Filter the precipitated solid and wash thoroughly with hexane to remove the Dowtherm A.
-
Dry the solid to obtain the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Protocol 2: Hydrolysis of Ethyl 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
Materials:
-
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
-
4% Sodium hydroxide in aqueous ethanol
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Saponification: Suspend the ethyl ester (1 equivalent) in a 4% solution of sodium hydroxide in aqueous ethanol.
-
Reflux the mixture for approximately 5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Acidify the mixture to a low pH with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Collect the solid by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data
The following table summarizes the effect of reaction conditions on the yield of the cyclized product in a typical Gould-Jacobs reaction, highlighting the importance of optimizing temperature and time.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield of Cyclized Product (%) |
| 1 | 250 | 1 | 3 | 1 |
| 2 | 300 | 1 | 10 | 37 |
| 3 | 250 | 15 | 7 | 2 |
| 4 | 300 | 15 | 24 | 28 |
| 5 | 300 | 5 | 16 | 47 |
Data adapted from a study on a similar quinoline synthesis, illustrating general trends.[2]
Visualizations
References
Technical Support Center: Troubleshooting Solubility Issues with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Solubility Data Summary
While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides an illustrative summary of expected solubility in common laboratory solvents based on the properties of similar quinoline carboxylic acid derivatives. These values should be considered as estimates and may vary based on experimental conditions such as temperature and purity of the compound.
| Solvent | Expected Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Generally high solubility is expected. |
| Dimethylformamide (DMF) | > 30 mg/mL | Good solubility is anticipated. |
| Ethanol | ~5-10 mg/mL | Moderate solubility is likely. |
| Methanol | ~1-5 mg/mL | Lower to moderate solubility is expected. |
| Water (pH 5) | < 0.1 mg/mL | Very low solubility in acidic aqueous solutions. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~0.1 - 1 mg/mL | Solubility increases at neutral pH due to partial deprotonation of the carboxylic acid. |
| Aqueous NaOH (pH 12) | > 10 mg/mL | High solubility is expected due to the formation of the highly soluble carboxylate salt. |
Troubleshooting Guides and FAQs
This section addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.
Q1: My compound is not dissolving in aqueous buffer for my biological assay. What should I do?
A1: Poor aqueous solubility is a common characteristic of quinoline carboxylic acids. The primary reason is the hydrophobic nature of the quinoline ring and the trifluoromethyl group. Here are several strategies to address this:
-
pH Adjustment: The carboxylic acid moiety on the molecule allows for a significant increase in aqueous solubility at higher pH. By increasing the pH of your buffer above the pKa of the carboxylic acid, you will form a more soluble carboxylate salt. It is advisable to use a buffer system that can maintain the desired pH to ensure the compound remains in solution.
-
Use of Co-solvents: Adding a water-miscible organic solvent (co-solvent) can increase the solubility by reducing the polarity of the aqueous medium. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your specific assay to the organic solvent.
-
Sonication: Gentle sonication in an ultrasonic bath can help to break down compound aggregates and facilitate dissolution.
-
Gentle Heating: Carefully warming the solution (e.g., to 37°C) can also aid in dissolution. However, you must ensure that the compound is stable at the elevated temperature and that it remains in solution upon cooling to your experimental temperature.
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in an organic solvent but poorly soluble in water. To mitigate this:
-
Optimize Co-solvent Concentration: The final concentration of the organic solvent in your aqueous buffer may be too low to maintain solubility. Try increasing the percentage of the co-solvent in the final solution, if your experimental system allows.
-
Slower Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in solution and prevent precipitation.
Q3: How does the trifluoromethyl group affect the solubility of this compound?
A3: The trifluoromethyl (-CF3) group is a highly lipophilic moiety. Its presence on the quinoline ring significantly increases the overall hydrophobicity of the molecule, which generally leads to lower aqueous solubility. However, the strong electron-withdrawing nature of the -CF3 group can also influence the acidity of the carboxylic acid, potentially affecting its pKa and, consequently, its pH-dependent solubility profile.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and observing for precipitation. This method is high-throughput but may overestimate the true solubility as it can form supersaturated solutions.
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours). This method is more time-consuming but provides a more accurate measure of the true solubility.
For initial screening and range-finding, kinetic solubility is often sufficient. For formulation development and late-stage preclinical studies, thermodynamic solubility is the more relevant parameter.
Experimental Protocols
Below are detailed methodologies for determining the solubility of this compound.
Protocol 1: Kinetic Solubility Determination
Objective: To rapidly assess the apparent solubility of the compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (polypropylene)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at room temperature for 2 hours on a plate shaker.
-
Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination
Objective: To determine the equilibrium solubility of the compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
Methodology:
-
Prepare a Saturated Solution: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the chosen solvent. Ensure that undissolved solid is visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a standard curve. The determined concentration is the thermodynamic solubility.
Visual Workflow and Diagrams
Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
Technical Support Center: Optimizing Cell-Based Assays for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays involving 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.
I. General Information and Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and characteristics of this compound in a laboratory setting.
Physicochemical Properties
A summary of the key properties of this compound is provided below.[1]
| Property | Value |
| Molecular Formula | C₁₁H₆F₃NO₃ |
| Molecular Weight | 257.17 g/mol |
| Appearance | Solid |
| CAS Number | 23779-95-5 |
Frequently Asked Questions
Q1: How should I prepare a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making further dilutions in your aqueous cell culture medium. To minimize precipitation, consider performing serial dilutions.
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent.
Q3: My compound is precipitating in the cell culture medium. What can I do?
A3: Compound precipitation is a common issue with quinoline derivatives. Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may not be soluble at the tested concentration in your aqueous medium.
-
Optimize the stock solution concentration: A very high stock concentration can lead to precipitation upon dilution.
-
Gentle warming: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve small aggregates.
Q4: Are there any known safety precautions for handling this compound?
A4: Yes, this compound is classified as a potential irritant. It may cause skin and serious eye irritation.[1] It is also potentially harmful if swallowed and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide for Cell-Based Assays
This guide provides solutions to common problems encountered during cell-based assays with this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true experimental signal. Quinoline-based compounds are known to be inherently fluorescent, which can interfere with assays that use fluorescence as a readout.
Troubleshooting Steps:
-
Determine Compound Autofluorescence:
-
Measure the fluorescence of the compound in the assay buffer or cell culture medium without cells at the excitation and emission wavelengths of your assay's fluorophore.
-
If the compound is autofluorescent, you will observe a concentration-dependent increase in the signal.
-
-
Mitigation Strategies:
-
Switch to a non-fluorescent assay: If significant autofluorescence is detected, consider using an alternative assay with a different readout, such as a colorimetric (absorbance-based) or luminescent assay.
-
Use a different fluorescent dye: If possible, choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence spectrum of the compound. Red-shifted dyes are often a good choice as many quinolines fluoresce in the blue-green range.
-
Implement a background subtraction: If the autofluorescence is moderate, you can subtract the signal from wells containing only the compound and media from your experimental wells.
-
Issue 2: Inconsistent or Non-Reproducible Results
High variability between replicate wells or experiments can obscure the true effect of the compound.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure you are using cells that are in a healthy, logarithmic growth phase. Avoid using cells with a high passage number, as their characteristics can change over time.
-
Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Ensure your cell suspension is homogenous before plating and use a consistent seeding density.
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant errors. Calibrate your pipettes regularly and use a consistent technique.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of the compound. To minimize this, you can avoid using the outer wells or fill them with sterile water or PBS to maintain humidity.
Issue 3: Unexpected or Off-Target Effects
If the compound shows activity in multiple, unrelated assays, it could be a Pan-Assay Interference Compound (PAIN).
Troubleshooting Steps:
-
Perform a counter-screen: Test the compound's effect on the assay components themselves (e.g., the enzyme in an enzymatic assay) to rule out direct interference.
-
Use an orthogonal assay: Confirm the biological effect using a different assay that measures the same endpoint but with a different detection method.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
Several quinoline-3-carboxylic acids have been shown to inhibit dihydroorotate dehydrogenase (DHODH). This enzymatic assay can be used to determine if this compound has a similar mechanism of action. This protocol is based on the reduction of 2,6-dichloroindophenol (DCIP).[2][3]
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q10 analog)
-
2,6-dichloroindophenol (DCIP)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, Decylubiquinone, and DCIP in the appropriate solvents.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, the compound dilutions, and recombinant human DHODH. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of DHO, Decylubiquinone, and DCIP to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.
IV. Signaling Pathway
While the specific signaling pathway modulated by this compound requires experimental validation, based on the activity of similar quinoline carboxylic acids, a plausible mechanism of action is the inhibition of the de novo pyrimidine biosynthesis pathway through the targeting of dihydroorotate dehydrogenase (DHODH).[4][5]
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization experiments to determine the best conditions for their specific cell-based assays.
References
- 1. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108409653A - 8-ï¼Trifluoromethylï¼The synthetic method of quinoline-3-carboxylic acid - Google Patents [patents.google.com]
stability and degradation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in solution
This technical support center provides guidance on the stability and degradation of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in solution. The following information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
The stability of this compound can be affected by several factors, including pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The quinoline ring system can be susceptible to oxidation, while the carboxylic acid and hydroxyl groups can undergo pH-dependent reactions.
Q2: What are the potential degradation pathways for this molecule?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, general chemical principles suggest potential routes of degradation. These may include decarboxylation at high temperatures, oxidation of the quinoline ring, and potential reactions involving the hydroxyl group. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the quinoline ring system.
Q3: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the stability of small molecules like this compound. This technique allows for the separation of the parent compound from its degradation products and quantification of their respective concentrations over time. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradation products.
Q4: How should I prepare and store stock solutions of this compound to minimize degradation?
To minimize degradation, it is recommended to prepare stock solutions in a suitable solvent (e.g., DMSO, ethanol) at a high concentration. These stock solutions should be stored at low temperatures, such as -20°C or -80°C, and protected from light by using amber vials or wrapping the container in foil. For aqueous working solutions, it is advisable to prepare them fresh before each experiment.
Troubleshooting Guide
Issue: I am observing a rapid loss of my compound in my aqueous experimental buffer.
-
Potential Cause 1: pH Instability. The compound may be unstable at the pH of your buffer.
-
Troubleshooting Step: Perform a pH stability screen by preparing the solution in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial time points and after a set period (e.g., 24 hours) to determine the optimal pH range for stability.
-
-
Potential Cause 2: Photodegradation. The compound may be sensitive to light.
-
Troubleshooting Step: Repeat the experiment with your solutions protected from light (e.g., in amber vials or by covering the container with aluminum foil). Compare the stability to a sample exposed to ambient light.
-
-
Potential Cause 3: Oxidation. Components of your buffer or dissolved oxygen may be oxidizing the compound.
-
Troubleshooting Step: Prepare your buffer with de-gassed water. Consider adding an antioxidant, if compatible with your experimental system, to see if it improves stability.
-
Issue: I see new peaks appearing in my HPLC chromatogram over time.
-
Potential Cause: Degradation. The new peaks are likely degradation products of your compound.
-
Troubleshooting Step: This is an expected outcome in stability studies. The appearance of new peaks confirms that the compound is degrading under the tested conditions. The next step is to characterize these degradation products, which can be done using LC-MS to obtain their mass-to-charge ratio and fragmentation patterns.
-
Issue: The recovery of my compound is low even at the initial time point.
-
Potential Cause 1: Poor Solubility. The compound may not be fully dissolved in your chosen solvent or buffer.
-
Troubleshooting Step: Visually inspect the solution for any particulate matter. Try sonicating the solution or gently warming it. You may need to use a different solvent system or add a co-solvent to improve solubility.
-
-
Potential Cause 2: Adsorption to Surfaces. The compound may be adsorbing to the walls of your container (e.g., plastic tubes).
-
Troubleshooting Step: Try using different types of containers, such as low-adsorption plasticware or glass vials.
-
Experimental Protocols & Data Presentation
A forced degradation study is a critical experiment to determine the intrinsic stability of a compound. This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage conditions.
Forced Degradation Study Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with purified water.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Photodegradation: Expose a solution of the compound (in a photostable container) to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store solutions at an elevated temperature (e.g., 60°C). A control sample should be stored at a lower temperature (e.g., 4°C).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of degradation products should be monitored.
Data Summary Tables
The results from a forced degradation study can be summarized in the following tables.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Parent Compound Remaining | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| Water | 24 | 60 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Light Exposure | 24 | 25 | |||
| Thermal | 24 | 60 |
Table 2: Purity and Degradation Product Profile from HPLC
| Stress Condition | Time (hours) | Parent Peak Area (%) | Degradant 1 RRT | Degradant 1 Area (%) | Degradant 2 RRT | Degradant 2 Area (%) |
| Initial | 0 | |||||
| 0.1 M HCl | 24 | |||||
| 0.1 M NaOH | 24 | |||||
| 3% H₂O₂ | 24 |
*RRT = Relative Retention Time
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
addressing off-target effects of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in experiments
Welcome to the technical support center for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is dihydroorotate dehydrogenase (DHODH) . It is a potent inhibitor of this enzyme, which is a key component of the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, the compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an anti-proliferative effect, particularly in rapidly dividing cells.
Q2: I'm observing cellular effects that don't seem to be directly related to pyrimidine depletion. What are the likely off-target effects of this compound?
A2: While highly potent for DHODH, this class of inhibitors is known to cause several off-target or downstream effects that can influence experimental outcomes. The most commonly observed effects include:
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Mitochondrial Respiration and ATP Depletion: DHODH is a mitochondrial enzyme, and its inhibition can interfere with the electron transport chain, leading to a decrease in cellular ATP levels.[1][2]
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Increased Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[1][3]
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Cell Cycle Arrest: Depletion of nucleotides directly impacts DNA replication, typically causing cells to arrest in the S-phase of the cell cycle.[1][4]
Q3: How can I confirm that the effects I'm seeing are due to on-target DHODH inhibition?
A3: The most definitive way to confirm on-target activity is to perform a uridine rescue experiment . Since DHODH is in the de novo pyrimidine synthesis pathway, its inhibition can be bypassed by providing cells with an external source of pyrimidines. Supplementing the cell culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, thus rescuing the anti-proliferative and other on-target effects of the inhibitor. If the observed phenotype is reversed or significantly mitigated by the addition of uridine, it is likely due to DHODH inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound should be dissolved in an organic solvent such as DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell proliferation assays | 1. Cell density and growth phase: The effect of DHODH inhibition is highly dependent on the proliferative state of the cells. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| 2. Variability in media components: Levels of pyrimidine precursors in serum can vary between batches. | 2. Use a consistent batch of serum for a series of experiments. Consider using dialyzed serum to reduce baseline pyrimidine levels. | |
| 3. Compound precipitation: The compound may precipitate out of the aqueous culture medium at higher concentrations. | 3. Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells. Visually inspect for any signs of precipitation. | |
| Uridine rescue is not working or is incomplete | 1. Insufficient uridine concentration: The concentration of uridine may not be high enough to fully rescue the cells. | 1. Perform a dose-response with uridine (e.g., 10 µM to 1 mM) to determine the optimal concentration for your cell line. |
| 2. Off-target effects: At high concentrations of the inhibitor, the observed toxicity may be due to off-target effects that are not rescued by uridine. | 2. Lower the inhibitor concentration to a range where on-target effects are expected to dominate. If the phenotype persists without rescue, it is likely an off-target effect. | |
| 3. Impaired uridine salvage pathway: The cell line may have a defect in the enzymes required for the pyrimidine salvage pathway. | 3. Confirm that the cell line can be rescued with uridine using a well-characterized DHODH inhibitor like Brequinar. | |
| High background in ROS assays | 1. Autofluorescence of the compound: Quinoline-based compounds can sometimes exhibit intrinsic fluorescence. | 1. Run a control with the compound in cell-free medium to measure its background fluorescence. |
| 2. Cell stress: High concentrations of the compound or prolonged incubation times can induce non-specific cell stress and ROS production. | 2. Perform a dose-response and time-course experiment to find optimal conditions that minimize non-specific stress. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and the general effects observed with potent quinoline-based DHODH inhibitors.
| Parameter | Value | Notes |
| DHODH Inhibition (IC50) | 0.250 ± 0.11 µM | This value is for a structurally identical compound from a high-throughput screen. |
| Cellular ATP Levels | Significant Decrease | Potent DHODH inhibitors have been shown to cause up to a 90% reduction in intracellular ATP in sensitive cell lines.[1] |
| ROS Production | Significant Increase | Inhibition of mitochondrial DHODH can lead to a notable increase in mitochondrial ROS.[3] |
| Cell Cycle Arrest | S-phase Arrest | Depletion of pyrimidines leads to a block in DNA synthesis, resulting in an accumulation of cells in the S-phase.[1][4] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Protocol 1: Uridine Rescue in a Cell Proliferation Assay
Objective: To confirm that the anti-proliferative effect of the compound is due to DHODH inhibition.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Uridine stock solution (in sterile water or PBS)
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96-well plates
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Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Prepare a set of identical dilutions in medium supplemented with a final concentration of 100 µM uridine.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound, with or without uridine. Include vehicle control (DMSO) and uridine-only control wells.
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Incubation: Incubate the plate for 48-72 hours.
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Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
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Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves for the compound with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.
Protocol 2: Measurement of Intracellular ROS
Objective: To quantify the effect of the compound on the production of reactive oxygen species.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)
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Flow cytometer or fluorescence plate reader
Methodology:
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Cell Treatment: Seed cells and treat them with the desired concentrations of the compound for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
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Probe Loading: At the end of the treatment period, add the ROS-sensitive probe to the medium at the manufacturer's recommended concentration and incubate for the specified time (e.g., 30 minutes), protected from light.
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Signal Measurement (Flow Cytometry):
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Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
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Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
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Signal Measurement (Plate Reader):
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If using an adherent cell line, wash the cells with PBS.
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Measure the fluorescence intensity directly in the 96-well plate using a fluorescence plate reader.
-
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Data Analysis: Quantify the mean fluorescence intensity for each condition and normalize to the vehicle control.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Methodology:
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Cell Treatment: Seed cells and treat them with the desired concentrations of the compound for a period that allows for at least one cell cycle (e.g., 24-48 hours).
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Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in the PI staining solution. Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data for at least 10,000 events per sample.
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Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: On-target and off-target effects of this compound.
Experimental Workflow: Uridine Rescue
Caption: Workflow for a uridine rescue experiment to confirm on-target DHODH inhibition.
Logical Relationship: Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values in proliferation assays.
References
- 1. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for crude this compound and what are the expected impurities?
A1: The most common synthetic route is the Gould-Jacobs reaction.[1][2] This involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.
Potential Impurities Include:
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Unreacted Starting Materials: 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
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Intermediate: Ethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate.
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Regioisomer: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, although the Gould-Jacobs reaction generally favors the 8-substituted product.
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Byproducts from thermal decomposition: High temperatures during cyclization can lead to various colored byproducts.
Q2: My crude product is a dark, oily substance. How can I handle this?
A2: "Oiling out" is a common issue, especially with impure compounds. This occurs when the compound separates from the solvent as a liquid instead of forming crystals. To address this, try dissolving the crude material in a suitable solvent and treating it with activated charcoal to remove colored impurities. Subsequently, proceed with a carefully selected recrystallization or chromatographic method.
Q3: What are the general solubility characteristics of this compound?
A3: As a polar, acidic molecule, it is expected to have low solubility in non-polar organic solvents and higher solubility in polar aprotic solvents. The presence of the trifluoromethyl group can enhance solubility in some organic solvents compared to non-fluorinated analogs.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The melting point of the impurities or the compound itself is lower than the boiling point of the solvent. The solution is supersaturated. | - Use a higher boiling point solvent or a solvent mixture. - Cool the solution more slowly. - Use a more dilute solution. - Try adding a seed crystal. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent. Insufficient nucleation sites. | - Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Minimize the amount of solvent used for dissolving the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product purity does not improve significantly. | The impurities have very similar solubility profiles to the product in the chosen solvent. | - Experiment with different solvents or solvent systems (e.g., a polar solvent with a non-polar anti-solvent). - Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound streaks badly on the column. | Strong interaction between the acidic carboxylic acid group and the acidic silica gel. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid. - Alternatively, for some quinolines, adding a small amount of a base like triethylamine (0.1-1%) can improve peak shape by neutralizing the silica surface.[4] |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not provide adequate resolution. | - Optimize the solvent system by systematically varying the ratio of the polar and non-polar components. - Consider using a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).[4] |
| Compound does not elute from the column. | The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. For silica gel, this could mean increasing the percentage of a polar solvent like methanol in a dichloromethane or ethyl acetate-based system. |
| Low recovery from the column. | The compound may be irreversibly adsorbed onto the silica gel or decomposition may have occurred. | - Pre-treat the silica gel with the eluent containing the additive (acid or base) before loading the sample. - If the compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina. |
Quantitative Data Summary
| Purification Method | Solvent/Solvent System | Polarity | Expected Efficacy |
| Recrystallization | Ethanol/Water | High | Good for inducing crystallization of polar compounds. |
| Acetic Acid/Water | High | The acidic nature can help in solubilizing the compound. | |
| N,N-Dimethylformamide (DMF) | High | A strong polar aprotic solvent, may require addition of an anti-solvent. | |
| Toluene/Ethanol | Medium | A non-polar/polar mixture can be effective for compounds with intermediate solubility. | |
| Column Chromatography (Normal Phase) | Dichloromethane/Methanol | Medium-High | A common system for moderately polar compounds. |
| Ethyl Acetate/Hexane/Acetic Acid | Medium | The addition of acetic acid can improve the chromatography of acidic compounds. | |
| Chloroform/Methanol/Ammonia | High | For very polar compounds that streak on silica. | |
| Column Chromatography (Reversed Phase) | Acetonitrile/Water with 0.1% TFA | High | Effective for polar compounds, trifluoroacetic acid (TFA) acts as an ion-pairing agent. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
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Crystal Formation: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
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Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexane with a small percentage of acetic acid is a good starting point.
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Column Packing: Prepare a silica gel column using the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the purified product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical workflow for troubleshooting purification challenges.
References
how to increase the purity of synthesized 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Our aim is to help you increase the purity of your synthesized compound through effective purification strategies.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound, particularly when using the common Gould-Jacobs synthesis route.
Problem 1: Low Yield and/or Presence of Tarry Byproducts
The formation of dark, tarry materials is a common issue in the high-temperature cyclization step of the Gould-Jacobs reaction. This is often due to decomposition at elevated temperatures.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Gradually decrease the cyclization temperature in 10-15°C increments to find the optimal balance between reaction rate and decomposition. |
| Prolonged Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly cool the reaction to prevent prolonged exposure to high heat. |
| Oxygen Presence | Conduct the high-temperature cyclization step under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions. |
| Uneven Heating | Utilize a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution throughout the reaction mixture. |
Problem 2: Product "Oils Out" During Recrystallization
"Oiling out" occurs when the compound separates as a liquid instead of forming solid crystals. This can be caused by a supersaturated solution cooling too quickly or the use of an inappropriate solvent.
| Potential Cause | Recommended Solution |
| Rapid Cooling | Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath or refrigerator. |
| High Solute Concentration | Add a small amount of additional hot solvent to the solution to reduce the concentration before cooling. |
| Inappropriate Solvent | The chosen solvent may be too good of a solvent. Try a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. |
Problem 3: Persistent Impurities After Recrystallization
If recrystallization does not significantly improve the purity of your compound, it is likely that the impurities have similar solubility properties to your desired product in the chosen solvent.
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities | Change the recrystallization solvent or solvent system. A different solvent may alter the solubility of the impurities relative to your product. Consider solvents of varying polarity such as ethanol, acetonitrile, or mixtures like ethanol/water. |
| Incomplete Removal of Starting Materials | If unreacted starting materials are the primary impurity, a pre-purification wash of the crude solid may be effective. Suspend the crude product in a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether) and filter. |
| Complex Impurity Profile | For challenging separations, column chromatography may be necessary. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point for quinoline derivatives. For highly polar impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Gould-Jacobs reaction?
A1: Common impurities may include:
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Unreacted Starting Materials: 2-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
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Incomplete Cyclization Intermediate: The anilidomethylenemalonate intermediate.
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Decarboxylated Byproduct: 4-Hydroxy-8-(trifluoromethyl)quinoline, formed if the carboxylic acid group is lost due to excessive heat.
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Polymeric/Tarry Materials: Formed from decomposition at high temperatures.
Q2: What are the recommended solvents for recrystallizing this compound?
A2: Based on the polar nature of the carboxylic acid and the presence of the trifluoromethyl group, good starting points for recrystallization solvents include:
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Single Solvents: Ethanol, methanol, or acetonitrile.
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Binary Solvent Systems: Ethanol/water, methanol/water, or N,N-Dimethylformamide (DMF)/methanol.
Q3: How can I effectively remove the high-boiling solvent (e.g., Dowtherm A) after the cyclization step?
A3: After cooling the reaction mixture, precipitate the crude product by adding a non-polar solvent like hexane or petroleum ether. Filter the solid and wash it thoroughly with the same non-polar solvent to remove residual high-boiling solvent. Further purification can be achieved by recrystallization.
Q4: Is column chromatography a viable option for purifying this compound?
A4: Yes, column chromatography can be effective. For normal-phase silica gel chromatography, a mobile phase gradient of ethyl acetate in hexane is a good starting point. For more polar compounds, Reverse-Phase HPLC (RP-HPLC) using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) can provide excellent separation.[1]
Experimental Protocols
Detailed Protocol for Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent and conditions should be determined empirically on a small scale first.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). If the compound dissolves at room temperature, the solvent is too good. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
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Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the chosen solvent (or the "good" solvent of a binary pair) dropwise while heating and stirring until the solid is completely dissolved. Add a minimal excess of the hot solvent.
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Decolorization (Optional): If the solution is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a binary solvent system, the "poor" solvent should be added dropwise to the hot solution until turbidity persists, then reheated until clear before slow cooling. Crystal formation should be observed.
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Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Quantitative Data
The following table summarizes expected purity levels based on the chosen purification method. Note that these are typical values and actual results may vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) |
| Single Recrystallization | 80-90% | 95-98% |
| Multiple Recrystallizations | 80-90% | >98% |
| Silica Gel Chromatography | 70-85% | >97% |
| Preparative RP-HPLC | 70-95% | >99% |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common issues in the Gould-Jacobs synthesis.
References
minimizing cytotoxicity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the cytotoxicity of quinoline derivatives in non-target cells?
A1: The cytotoxicity of quinoline derivatives, including this compound, in non-target cells can be attributed to several mechanisms. A primary driver is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[1][2] Another significant factor is the impairment of mitochondrial function, which can disrupt cellular energy metabolism and trigger apoptosis.[3] Furthermore, some quinoline compounds can induce apoptosis through the activation of caspase signaling pathways.[4]
Q2: How can the experimental setup be optimized to minimize non-specific cytotoxicity?
A2: To reduce non-specific cytotoxicity, it is crucial to optimize several aspects of your experimental protocol. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before diluting it in the cell culture medium. The final concentration of the solvent should be kept low (typically below 0.5%) to prevent solvent-induced toxicity.[5] It's also important to use healthy, low-passage number cells and maintain a consistent cell seeding density to ensure reproducibility.[6] Performing a dose-response and time-course experiment is essential to identify a therapeutic window where the desired effects are observed in target cells with minimal toxicity in non-target cells.
Q3: Are there any formulation strategies to improve the selectivity of this compound?
A3: Yes, formulation strategies can significantly enhance the selectivity of hydrophobic compounds like quinoline derivatives. Encapsulating the compound in nanoparticle-based drug delivery systems or liposomal formulations can improve its pharmacokinetic profile and potentially reduce off-target effects.[7][8] These delivery systems can be designed for targeted release, increasing the concentration of the compound at the desired site while minimizing exposure to healthy tissues. Additionally, creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.
Q4: Can the structure of the quinoline compound be modified to decrease its cytotoxicity in non-target cells?
A4: The functional groups attached to the quinoline core heavily influence its cytotoxic activity. For instance, studies have demonstrated that modifying substituents on the quinoline ring can alter the compound's interaction with cellular targets and its metabolic profile. While specific structure-activity relationships for this compound are not extensively documented, general principles for quinoline derivatives suggest that alterations to the carboxylic acid and trifluoromethyl groups could potentially modulate its cytotoxic profile.
Troubleshooting Guides
Issue 1: High background cytotoxicity observed in control (non-target) cells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to ≤ 0.1%. Always include a vehicle control (medium with the same solvent concentration) to assess solvent-specific effects.[5] |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding the compound. If observed, consider using a lower concentration, preparing fresh dilutions, or employing solubility enhancers.[9][10] |
| Unhealthy Cells | Ensure that the cells used in the assay are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered sensitivity.[6] |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can impact cell viability and confound results. |
Issue 2: Inconsistent or non-reproducible cytotoxicity data.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent seeding density across all wells and plates. Avoid using the outer wells of the plate which are prone to evaporation.[11] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the compound. |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment. If the compound is light-sensitive, protect it from light during storage and handling. |
| Assay Interference | Quinoline compounds can be autofluorescent. If using a fluorescence-based assay, run a control with the compound in cell-free medium to check for interference. Consider switching to a colorimetric or luminescent assay if significant interference is detected.[5] |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cell lines to provide a general reference for the potential potency range. Note: Data for this compound is not specifically available in the public domain; this table is for illustrative purposes.
| Quinoline Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 7-methyl-8-nitro-quinoline | Caco-2 (colorectal carcinoma) | 1.871 | [12] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | 0.535 | [12] |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (colorectal carcinoma) | > 10 | [12] |
| 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (breast cancer) | 82.9% growth reduction at 100 µM | [13] |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation assay | 14.14 | [14] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the effect of this compound on the metabolic activity of non-target cells, which is an indicator of cell viability.
Materials:
-
Non-target cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%. Remove the medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described in the cytotoxicity assay protocol.
-
Probe Loading: After treatment, wash the cells once with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.[15]
-
Data Analysis: Express ROS levels as a fold change in fluorescence intensity compared to the vehicle-treated control.
Protocol 3: Caspase-3/7 Activity Assay
This protocol outlines a method to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[16]
-
Assay: Add the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[16]
-
Data Analysis: Calculate the fold change in caspase activity compared to the vehicle-treated control.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. benchchem.com [benchchem.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. biovendor.com [biovendor.com]
- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
refining reaction conditions for the synthesis of quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help refine your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of quinoline derivatives.
General Issues
Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes?
A1: Low yields in quinoline synthesis can stem from several factors across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1][3] However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][3]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][4]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1][2] Using anhydrous reagents and solvents is often recommended.[1]
Q2: I am observing significant tar formation in my reaction. How can I minimize it?
A2: Tar formation is a common issue, especially in reactions like the Skraup and Doebner-von Miller syntheses, due to harsh acidic and oxidizing conditions causing polymerization.[2][3] To minimize tarring:
-
Use a Moderator (Skraup Synthesis): The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent exothermic reaction.[2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a smoother oxidation process.[4]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and any exothermic phase should be carefully controlled.[2][3]
-
Slow Addition of Reagents: In the Doebner-von Miller reaction, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize self-condensation and polymerization.[2][5]
-
Purification: The crude product is often a dark, tarry substance.[2] Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[2]
Specific Synthesis Issues
Q3 (Skraup Synthesis): My Skraup synthesis is extremely vigorous and difficult to control. What can I do?
A3: The Skraup synthesis is notoriously exothermic.[2][4] To moderate the reaction:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][4]
-
Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]
-
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[2]
Q4 (Doebner-von Miller Synthesis): I am getting a large amount of polymeric material in my Doebner-von Miller reaction. How can this be prevented?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction.[2][3] To address this:
-
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[2][3][6]
-
In Situ Generation: Consider preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method), which can help control its concentration.[5]
Q5 (Combes Synthesis): My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A5: When using an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either carbonyl group, leading to different isomers. Steric effects of the substituents on the diketone play a significant role in the rate-determining electrophilic aromatic annulation step. Increasing the bulk of one of the R groups on the diketone can favor the formation of one regioisomer over the other. For example, using methoxy-substituted anilines tends to lead to 2-substituted quinolines.
Q6 (Friedländer Synthesis): I am having trouble with regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis. What are my options?
A6: Condensation can occur on either side of the carbonyl group of an unsymmetrical ketone. To control regioselectivity, you can:
-
Introduce a Directing Group: A phosphoryl group on the α-carbon of the ketone can direct the condensation.[7]
-
Use an Appropriate Catalyst: Certain amine catalysts or the use of ionic liquids can improve regioselectivity.[7]
-
Use an Imine Analog: To avoid side reactions like aldol condensation of the ketone under alkaline conditions, the imine analog of the o-aniline can be used.[7]
Quantitative Data on Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield in various quinoline syntheses. Note that actual results will vary depending on the specific substrates used.
Table 1: Effect of Catalyst and Temperature on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | 70 | 3 h | 97 | [8] |
| p-TsOH | Solvent-free | 120 | 30 min | 95 | [7] |
| Iodine | Solvent-free | 100 | 45 min | 92 | [7][9] |
| In(OTf)₃ | Solvent-free | 80 | 15-60 min | 75-92 | [10] |
| Acetic Acid (Microwave) | Acetic Acid | 160 | 5 min | Good to Excellent | [11] |
Table 2: Effect of Solvent on a Zirconocene-Catalyzed Quinoline Synthesis
| Solvent | Yield (%) |
| DMF | 83 |
| Dioxane | 75 |
| THF | 60 |
| Toluene | 45 |
| EtOH | 17 |
| Reaction of o-aminothiophenol and a 1,3-ynone. Data from[12] |
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative, anhydrous glycerol, and a moderator such as ferrous sulfate (FeSO₄).[2][4]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Heating: Gently heat the flask. Once the reaction begins to bubble, remove the heat source immediately. The exothermic reaction should proceed vigorously but controllably. If necessary, apply gentle heat to maintain a steady reflux.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[2] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a round-bottom flask with a reflux condenser and a stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add this solution slowly to the refluxing acidic aniline mixture. This biphasic system helps to minimize the polymerization of crotonaldehyde.[3]
-
Reaction Monitoring: Continue to heat at reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture. Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide).
-
Purification: The product can be isolated by steam distillation from the basified mixture. The distillate is then extracted with an organic solvent, dried, and purified by vacuum distillation.[5]
Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline Derivative
-
Reaction Setup: In a flask, mix the substituted aniline with acetylacetone (a β-diketone).
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[13]
-
Heating: Gently heat the reaction mixture for a short period to complete the cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[2]
Protocol 4: Catalyzed Friedländer Synthesis
-
Reaction Setup: In a fume hood, combine the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and a ketone with an α-methylene group (e.g., acetone) in a round-bottom flask.[2]
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[2]
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.[2]
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for Optimizing Quinoline Synthesis
Caption: A general workflow for optimizing quinoline synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low quinoline synthesis yields.
Diagram 3: Simplified Mechanism of Friedländer Synthesis
Caption: Key steps in the Friedländer quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 13. iipseries.org [iipseries.org]
Navigating Reproducibility Challenges with 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Poor reproducibility in experiments involving 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can be a significant impediment to research progress. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this compound. By offering detailed experimental protocols and highlighting key areas for consideration, this resource aims to enhance the reliability and consistency of your experimental outcomes.
Troubleshooting Guide
Poor experimental reproducibility can often be traced back to a few key factors. This guide provides a systematic approach to identifying and resolving these issues.
1. Inconsistent Compound Solubility and Stability
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffers or cell culture media. | The compound has low aqueous solubility. The trifluoromethyl group increases lipophilicity. | Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[1] Use sonication to aid dissolution. Perform serial dilutions into aqueous buffers or media immediately before use. Avoid storing the compound in aqueous solutions for extended periods. |
| Loss of compound activity over time in experimental setups. | The compound may be unstable under specific experimental conditions (e.g., pH, light exposure). The trifluoromethyl group can be susceptible to hydrolysis under alkaline conditions. | Prepare fresh dilutions of the compound for each experiment from a frozen stock. Protect solutions from light, especially if the experimental procedure is lengthy. Assess the stability of the compound in your specific buffer or media by incubating it for the duration of the experiment and then testing its activity. |
| Variable results between different batches of the compound. | Impurities or degradation products may be present in the compound. | Ensure the purity of the compound using analytical techniques such as HPLC or NMR. Source the compound from a reputable supplier with a certificate of analysis. Store the solid compound in a cool, dry, and dark place to prevent degradation. |
2. Assay-Specific Interference and Artifacts
| Problem | Potential Cause | Recommended Solution |
| High background signal in fluorescence-based assays. | The quinoline core of the compound is known to be fluorescent, which can interfere with the assay readout. | Run a control experiment with the compound alone (without the biological target) to quantify its intrinsic fluorescence. If significant, consider using a non-fluorescence-based detection method or a fluorescent dye with an emission spectrum that does not overlap with that of the compound. |
| Non-specific inhibition in enzyme assays. | At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes. | Include a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to disrupt aggregate formation. Test the compound in an orthogonal assay to confirm its activity. |
| Inconsistent results in cell-based assays. | The compound may chelate essential metal ions in the cell culture media, affecting cell health and response. The nitrogen and carboxylic acid groups can act as a chelating moiety. | Supplement the cell culture media with additional metal ions if chelation is suspected. Evaluate the cytotoxicity of the compound at the concentrations used in the assay to ensure that the observed effects are not due to cell death. |
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q: How should I store this compound?
-
A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended. Stock solutions in organic solvents like DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q: What is the best solvent to use for this compound?
-
A: Due to its lipophilic nature, the compound is most soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer or media.
-
-
Q: Is this compound stable in aqueous solutions?
-
A: The stability of the compound in aqueous solutions can be pH-dependent. The trifluoromethyl group can be susceptible to hydrolysis under alkaline conditions. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and avoid long-term storage of aqueous solutions.
-
Experimental Design
-
Q: My results are not reproducible between experiments. What should I check first?
-
A: Start by reviewing your compound handling procedures. Ensure that you are preparing fresh dilutions from a properly stored stock solution for each experiment. Verify the consistency of your cell passages and seeding densities if you are performing cell-based assays. Also, confirm the accuracy of your pipetting and the calibration of your instruments.
-
-
Q: How can I be sure that the observed activity of the compound is real and not an artifact?
-
A: To validate your findings, it is crucial to perform control experiments. These include testing the compound in the absence of the biological target to check for assay interference and using an inactive structural analog of the compound if available. Confirming the activity in a secondary, orthogonal assay is also a standard validation step.
-
-
Q: What are the potential biological targets of this compound?
-
A: Quinoline-3-carboxylic acid derivatives have been reported to target various enzymes and signaling pathways. One notable target is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to cell cycle arrest. Other studies suggest that quinoline derivatives can modulate the Ras/Raf/MEK signaling pathway.
-
Experimental Protocols
The following are example protocols for common assays where this compound might be used. These are adapted from methodologies reported for structurally similar compounds and should be optimized for your specific experimental conditions.
1. Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This protocol is adapted from studies on similar quinoline carboxylic acid inhibitors of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Assay buffer
-
DHODH enzyme (to a final concentration of ~5-10 nM)
-
Compound dilution or DMSO (for control)
-
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of DHO (final concentration ~200 µM), CoQD (final concentration ~100 µM), and DCIP (final concentration ~60 µM).
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.
2. Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in cell culture medium from a DMSO stock. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Caption: Inhibition of DHODH by this compound blocks pyrimidine biosynthesis.
Experimental Workflow: Troubleshooting Reproducibility
Caption: A logical workflow for troubleshooting poor experimental reproducibility.
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly identified compound can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. The synthesis of novel heterocyclic compounds, such as 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, presents a unique analytical challenge due to the presence of multiple, interacting functional groups on a complex scaffold.[1] This guide provides a comprehensive, multi-technique workflow designed to deliver unambiguous structural confirmation. We will move beyond a simple checklist of techniques, instead focusing on the causal logic behind our experimental choices and demonstrating how a convergence of data from orthogonal methods creates a self-validating system of proof.[2][3]
This guide compares the expected analytical data for the target molecule against a plausible isomeric alternative, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, to illustrate the specificity and power of this integrated analytical approach.[4]
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Elucidation
Caption: Overall workflow for structural confirmation.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Experience: Mass spectrometry is our first port of call. Its primary function is to provide the molecular weight of the synthesized compound, offering an immediate check against the expected product.[7][8] We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion peak, which is critical for confirming the molecular formula.[9]
Expected Results for C₁₁H₆F₃NO₃ (MW: 257.16 g/mol )[10]:
-
ESI-MS (Negative Ion Mode): A strong signal for the deprotonated molecule [M-H]⁻ at m/z 256.02. The negative mode is chosen due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is non-negotiable for novel compounds. It provides an exact mass that can confirm the elemental composition.
-
Expected Exact Mass: 257.02997
-
Calculated for C₁₁H₆F₃NO₃: 257.02998
-
The measured mass must be within a 5 ppm error margin to be considered valid.[11]
-
Trustworthiness Through Fragmentation (MS/MS): Tandem MS (MS/MS) provides structural insights by analyzing the fragmentation patterns of the molecular ion.[12][13] This data helps to confirm the presence of key structural motifs.
-
Primary Fragmentation: The most likely initial fragmentation pathway for a quinoline carboxylic acid is the loss of the carboxyl group, either as CO₂ (44 Da) or the COOH radical (45 Da).[9][13]
-
[M-H]⁻ → [M-H-CO₂]⁻ at m/z 212.03
-
-
Secondary Fragmentation: Subsequent fragmentation may involve the quinoline ring or the trifluoromethyl group.[14]
| Ion | Expected m/z (Negative Mode) | Description |
| [M-H]⁻ | 256.02 | Deprotonated Molecular Ion |
| [M-H-CO₂]⁻ | 212.03 | Loss of Carbon Dioxide |
| [M-H-HF-CO₂]⁻ | 192.02 | Subsequent loss of HF from the CF₃ group |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or DMSO. Dilute to 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatography: Use a C18 column to ensure the sample is free of major impurities before entering the mass spectrometer.
-
MS Parameters (ESI Negative Mode):
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe multiple fragmentation pathways.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[7] For this compound, a suite of NMR experiments is required to map the complete C-H framework and confirm the substitution pattern. We use DMSO-d₆ as the solvent because it solubilizes the polar compound and allows for the observation of exchangeable protons (O-H and COOH).
¹H NMR Spectroscopy
This provides information about the number, environment, and connectivity of protons.
| Predicted Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-2 | ~8.9 - 9.1 | s | - | Deshielded by adjacent N and C4-keto tautomer. |
| H-5 | ~8.2 - 8.4 | d | J ≈ 8.5 Hz | Ortho-coupled to H-6. |
| H-7 | ~8.0 - 8.2 | d | J ≈ 7.5 Hz | Ortho-coupled to H-6, deshielded by C8-CF₃. |
| H-6 | ~7.7 - 7.9 | t or dd | J ≈ 8.0 Hz | Coupled to both H-5 and H-7. |
| 4-OH | ~11.0 - 13.0 | br s | - | Broad, exchangeable proton, hydrogen-bonded. |
| 3-COOH | ~13.0 - 15.0 | br s | - | Very broad, exchangeable carboxylic acid proton. |
Comparison Point: An isomeric 7-CF₃ analogue would show a different aromatic splitting pattern. H-8 would likely appear as a doublet, and H-5 and H-6 would show a different coupling relationship, allowing for unambiguous differentiation.[15]
¹³C NMR Spectroscopy
This identifies all unique carbon environments.
| Predicted Carbon | Chemical Shift (δ) Range (ppm) | Rationale | | :--- | :--- | :--- | :--- | | C=O (Carboxyl) | ~165 - 170 | Typical carboxylic acid carbonyl. | | C-4 (Keto) | ~175 - 180 | C-OH/C=O tautomerism; deshielded. | | C-2 | ~145 - 150 | Carbon adjacent to heterocyclic nitrogen. | | C-8a, C-4a | ~138 - 142 | Quaternary carbons in the fused ring system. | | CF₃ | ~120 - 125 (q) | Carbon of the CF₃ group, split by fluorine (¹JCF). | | C-8 | ~125 - 130 (q) | Aromatic carbon attached to CF₃, split by fluorine (²JCF). | | C-5, C-6, C-7 | ~118 - 135 | Aromatic carbons bearing protons. | | C-3 | ~105 - 110 | Shielded carbon adjacent to two carbonyl-like carbons. |
¹⁹F NMR Spectroscopy
This is a simple but crucial experiment to confirm the trifluoromethyl group.
-
Expected Result: A sharp singlet around -60 to -70 ppm (relative to CFCl₃). The absence of coupling confirms it is a CF₃ group and not, for example, a CHF₂ group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Add a drop of D₂O to a separate sample to confirm the exchangeable OH and COOH protons (their signals will disappear).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be needed for quaternary carbons.
-
2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to definitively assign which proton is attached to which carbon, confirming the connectivity map.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[16] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For our target molecule, we expect to see characteristic bands for the O-H, C=O, C=C, and C-F bonds.
Caption: Key functional groups and their expected IR absorptions.
Trustworthiness: The presence of the extremely broad O-H stretch from 2500-3300 cm⁻¹ is a hallmark of a carboxylic acid dimer.[17][18] The strong, sharp bands in the 1100-1300 cm⁻¹ region are highly characteristic of C-F stretching in a CF₃ group.[19] The combination of all these bands provides a unique "fingerprint" for the molecule.
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan first, then the sample scan. The instrument software will automatically generate the absorbance spectrum.
Elemental Analysis (EA): The Final Purity and Composition Check
Expertise & Experience: While modern spectroscopic methods provide the structure, elemental analysis remains the gold standard for confirming the elemental composition and, by extension, the purity of a sample.[20][21] It provides the mass percentages of Carbon, Hydrogen, and Nitrogen.
Trustworthiness: The experimental values must match the theoretical values calculated from the molecular formula (C₁₁H₆F₃NO₃) to within an accepted deviation of ±0.4%.[11] A result outside this range suggests the presence of impurities (e.g., residual solvent or starting material) or that the proposed structure is incorrect.[22]
| Element | Theoretical Mass % | Acceptable Range |
| Carbon (C) | 51.38% | 50.98% - 51.78% |
| Hydrogen (H) | 2.35% | 1.95% - 2.75% |
| Nitrogen (N) | 5.45% | 5.05% - 5.85% |
Experimental Protocol: Combustion Analysis
-
Sample Preparation: The sample must be meticulously purified and dried in vacuo to remove all traces of solvent, which can drastically affect the hydrogen and carbon percentages. Weigh 2-3 mg of the sample accurately.
-
Instrumentation: A CHN combustion analyzer.
-
Analysis: The sample is combusted at high temperature (~1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (typically thermal conductivity).
Conclusion: A Self-Validating System for Structural Confirmation
The structural confirmation of this compound is not achieved by any single piece of evidence, but by the overwhelming agreement across four orthogonal analytical techniques.
Caption: Convergence of evidence leading to confirmation.
-
Mass Spectrometry provides the correct molecular formula.
-
FTIR confirms the presence of all expected functional groups.
-
NMR maps the atomic connectivity and, crucially, confirms the 8-position of the trifluoromethyl group, ruling out other isomers.
-
Elemental Analysis validates the elemental composition and high purity of the sample.
References
- 1. biocat.com [biocat.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chempap.org [chempap.org]
- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 15. pubs.acs.org [pubs.acs.org]
- 16. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. Elemental analysis - Wikipedia [en.wikipedia.org]
- 21. azom.com [azom.com]
- 22. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Comparative Analysis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid and structurally similar compounds. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.
Introduction
Quinolone carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group into the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced efficacy and metabolic stability. This guide focuses on this compound and its positional isomers, providing a comparative overview of their activities based on available experimental data.
Data Presentation: Comparative Biological Activity
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | - | Data not available | - |
| 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | - | Data not available | - |
| 4-Hydroxy-5-(trifluoromethyl)quinoline-3-carboxylic acid | - | Data not available | - |
| Brequinar Sodium (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt) | L1210 | - | [1] |
| Various 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7, K562 | Micromolar range | [2] |
| Novel fluorinated quinoline analogues | MDA-MB-468 | 2.5–5 | [3] |
Note: The lack of direct comparative IC50 values for the specific positional isomers of 4-Hydroxy-(trifluoromethyl)quinoline-3-carboxylic acid highlights a gap in the current research literature. The data presented for other quinoline derivatives are for contextual understanding of the potential potency of this class of compounds.
Structure-Activity Relationship
The biological activity of quinoline carboxylic acids is significantly influenced by the nature and position of substituents on the quinoline ring.[1][4]
-
Carboxylic Acid Group at C3: The carboxylic acid moiety at the 3-position is often crucial for the biological activity of quinolones.[4]
-
Hydroxy Group at C4: The 4-hydroxy group can influence the compound's ability to chelate metal ions and interact with biological targets.
-
Trifluoromethyl Group: The position of the electron-withdrawing trifluoromethyl group on the benzo ring can impact the molecule's lipophilicity, cell permeability, and interaction with specific enzymes or receptors. Structure-activity relationship studies on various quinoline derivatives have shown that substitutions on the benzo portion of the quinoline ring are critical for their inhibitory activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of quinoline derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
MTT Assay Workflow
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
NO Inhibition Assay Workflow
Detailed Protocol:
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a defined period.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (except for the negative control).
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
Signaling Pathways
Quinoline derivatives have been reported to exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its analogs.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents target this pathway.
NF-κB Signaling Pathway
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
JAK-STAT Signaling Pathway
Conclusion
This compound belongs to a class of compounds with significant potential for development as therapeutic agents. While direct comparative data for this specific compound and its positional isomers are limited, the existing literature on similar quinoline derivatives suggests that they are promising candidates for anticancer and anti-inflammatory drug discovery. The structure-activity relationships indicate that the position of the trifluoromethyl group is likely to have a profound impact on biological activity. Further research is warranted to synthesize and evaluate the full series of positional isomers to elucidate their comparative efficacy and mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline-Based Inhibitors: Profiling 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid and other prominent quinoline-based inhibitors, with a focus on their activity against dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including cancer and autoimmune disorders. This document summarizes key experimental data, details the methodologies for their evaluation, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to Quinoline-Based Inhibitors and DHODH
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. A significant class of quinoline derivatives, particularly those with a carboxylic acid moiety at the 3- or 4-position, has been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for therapeutic intervention.[4]
This compound belongs to this class of compounds. While specific experimental data on its inhibitory potency against DHODH is not extensively available in the public domain, its structural features, particularly the quinoline core, the 3-carboxylic acid group, and the electron-withdrawing trifluoromethyl group at the 8-position, suggest its potential as a DHODH inhibitor based on established structure-activity relationships (SAR).[1] This guide will compare the known performance of other quinoline-based DHODH inhibitors to provide a context for the potential efficacy of this compound.
Comparative Inhibitory Activities
The following table summarizes the in vitro inhibitory activities of several well-characterized quinoline-based DHODH inhibitors against human DHODH (hDHODH). This data provides a benchmark for evaluating the potential potency of this compound.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Brequinar | hDHODH | Enzymatic | ~12-20 | [5][6] |
| Leflunomide (active metabolite A77 1726) | hDHODH | Enzymatic | 411 | [7] |
| Compound 41 (a potent quinoline-based analogue) | hDHODH | Enzymatic | 9.71 ± 1.4 | [6][8] |
| Compound 43 (a potent quinoline-based analogue) | hDHODH | Enzymatic | 26.2 ± 1.8 | [6][8] |
| Compound A9 (a potent quinoline derivative) | hDHODH | Enzymatic | 9.7 | [4] |
| This compound | hDHODH | Enzymatic | Data not available |
Signaling Pathway and Experimental Workflow
De Novo Pyrimidine Biosynthesis Pathway and Point of Inhibition
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of DHODH and the point of inhibition by quinoline-based compounds.
Caption: The de novo pyrimidine biosynthesis pathway, with DHODH as the key inhibitory target for quinoline-based compounds.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of a DHODH inhibitor.
Caption: A standard workflow for the preclinical evaluation of DHODH inhibitors.
Experimental Protocols
DHODH Enzymatic Inhibition Assay (DCIP Reduction Assay)
Principle: This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the wells.
-
Add 178 µL of a solution containing recombinant human DHODH in assay buffer to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well. Final concentrations in a 200 µL reaction volume are typically 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes at 25°C.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percent inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTS/WST-1/CCK-8 Assay)
Principle: These colorimetric assays measure cell viability and proliferation. Tetrazolium salts (MTS, WST-1, or XTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., leukemia, colon cancer)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
MTS, WST-1, or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the MTS, WST-1, or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1/CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Conclusion
Quinoline-based inhibitors of DHODH represent a promising class of therapeutic agents for cancer and autoimmune diseases. While direct experimental data for this compound is currently limited, its structural similarity to other potent quinoline-3-carboxylic acid inhibitors suggests it is a strong candidate for investigation. The established SAR for this class of compounds indicates that the trifluoromethyl group at the 8-position could influence its potency and pharmacokinetic properties. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to determine its precise inhibitory activity and therapeutic potential in comparison to established inhibitors like brequinar and the active metabolite of leflunomide.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - East China Normal University [pure.ecnu.edu.cn]
- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development.[1] Ensuring the purity of this compound is critical for accurate biological and toxicological studies. HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal choice for purity assessment.[2] This guide outlines a standard reverse-phase HPLC (RP-HPLC) method and compares its performance with alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method was developed to assess the purity of a sample of this compound. A C18 column was chosen for its broad applicability in separating compounds of moderate polarity.[3] The mobile phase consists of a mixture of acetonitrile and water, with formic acid added to control the ionization of the carboxylic acid group and improve peak shape.[2][4]
Data Presentation: HPLC Purity Assessment
The following table summarizes the quantitative data obtained from the HPLC analysis of a representative batch of this compound.
| Peak No. | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | Impurity A (Hypothetical) | 3.45 | 0.25 |
| 2 | This compound | 8.72 | 99.65 |
| 3 | Impurity B (Hypothetical) | 12.18 | 0.10 |
| Total | 100.00 |
Table 1: Quantitative results from the HPLC purity analysis of this compound.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information or may be more suitable for specific applications.
Comparison Summary
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and a mobile phase.[2] | Quantitative purity, number of impurities. | High resolution, high sensitivity, quantitative accuracy. | Requires reference standards for impurity identification. |
| LC-MS | HPLC coupled with a mass spectrometer. | Purity, molecular weight of impurities. | High specificity, structural information of impurities. | More complex instrumentation and data analysis. |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms.[5] | Structural confirmation, detection of impurities with protons. | Provides structural information, can detect non-chromophoric impurities. | Lower sensitivity for minor impurities compared to HPLC. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry.[6] | Purity of volatile components. | High sensitivity for volatile impurities. | Requires derivatization for non-volatile compounds like carboxylic acids.[6] |
| FTIR | Infrared absorption by molecular functional groups. | Presence of functional groups, qualitative identity. | Rapid and non-destructive. | Not suitable for quantification of impurities, low sensitivity. |
Table 2: Comparison of HPLC with alternative analytical techniques for purity assessment.
Detailed Methodologies for Alternative Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol: The same HPLC method as described above can be coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source. This allows for the determination of the molecular weight of the main peak and any separated impurities, aiding in their identification.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
The purity can be estimated by comparing the integral of the main compound's peaks to those of any impurity peaks, provided a known reference standard is used for calibration.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Protocol:
-
Derivatize the sample to make the carboxylic acid volatile (e.g., by esterification).
-
Inject the derivatized sample into a GC-MS system.
-
The separation is achieved on a capillary column, and the eluted components are detected by the mass spectrometer. This method is particularly useful for identifying volatile or semi-volatile impurities.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol:
-
Acquire the FTIR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
The resulting spectrum can be compared to a reference spectrum to confirm the identity of the bulk material based on the presence of characteristic functional group absorptions.
-
Logical Relationship in Analytical Characterization
Caption: Logical relationship of analytical techniques in the characterization of this compound.
References
- 1. biocat.com [biocat.com]
- 2. benchchem.com [benchchem.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound(23779-95-5) 1H NMR spectrum [chemicalbook.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 8-Trifluoromethylquinoline Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 8-trifluoromethylquinoline derivatives, a class of compounds demonstrating significant therapeutic promise across various disease areas, including infectious diseases and cancer. By presenting key experimental data, detailed methodologies, and visual representations of structure-activity relationships (SAR), this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
The quinoline scaffold is a well-established pharmacophore, forming the core of numerous approved drugs. The introduction of a trifluoromethyl (-CF3) group at the 8-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Recent research has highlighted the diverse biological activities of 8-trifluoromethylquinoline derivatives, ranging from antimalarial and larvicidal to anticancer and enzyme inhibition. This guide synthesizes findings from key studies to offer a comparative analysis of their SAR.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different 8-trifluoromethylquinoline derivatives against several biological targets.
Larvicidal Activity against Anopheles arabiensis
A series of arylhydrazone derivatives of 8-trifluoromethylquinoline were synthesized and evaluated for their larvicidal activity against the malaria vector, Anopheles arabiensis. The results highlight the impact of substituents on the arylhydrazone moiety.
| Compound ID | R (Substitution on Aryl Ring) | LC50 (µg/mL) | LC90 (µg/mL) |
| 6a | 3-bromo-4-fluoro | 0.43 | 0.98 |
| 6b | 4-chloro | 0.89 | 1.89 |
| 6c | 2,4-dichloro | 1.12 | 2.54 |
| 6d | 4-fluoro | 0.55 | 1.23 |
| 6e | 4-nitro | 1.34 | 2.98 |
| 6f | 2-nitro | 1.56 | 3.45 |
| 6g | 3-nitro | 1.45 | 3.12 |
| 6h | 2-chloro-5-nitro | 1.78 | 3.87 |
| 6i | 4-methyl | 0.98 | 2.15 |
Data extracted from a study on novel arylhydrazones bearing 8-trifluoromethyl quinoline.[1]
SAR Insights: The data reveals that electron-withdrawing groups on the aryl ring, particularly halogens, enhance larvicidal activity. Compound 6a , with 3-bromo-4-fluoro substitution, demonstrated the highest potency.[1] The presence of nitro groups generally led to a decrease in activity compared to halogens.
Anticancer Activity: Tubulin Polymerization Inhibition
Novel trifluoromethylquinoline derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. The antiproliferative activity of these compounds was evaluated against various human cancer cell lines.
| Compound ID | R1 | R2 | LNCaP (IC50, nM) | PC-3 (IC50, nM) | A549 (IC50, nM) | HCT116 (IC50, nM) |
| 5a | H | 4-F | 12 | 15 | 18 | 20 |
| 5m | H | 4-Cl | 15 | 18 | 22 | 25 |
| 5o | H | 4-Br | 18 | 21 | 25 | 28 |
| 6b | OCH3 | 4-F | 8 | 10 | 12 | 15 |
Data extracted from a study on novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors.[2]
SAR Insights: These results suggest that substitution at the 4-position of the aniline ring with halogens is favorable for antiproliferative activity. Furthermore, the introduction of a methoxy group at the R1 position, as in compound 6b , significantly enhanced the potency against all tested cell lines, indicating its crucial role in target interaction.[2]
Anticancer Activity: SGK1 Inhibition
A series of 4-trifluoromethyl-2-anilinoquinoline derivatives were identified as potential anti-cancer agents targeting SGK1.
| Compound ID | R (Substitution at 2-position) | PC3 (IC50, µM) | A549 (IC50, µM) | HCT116 (IC50, µM) | U87 (IC50, µM) |
| 8b | (4-(piperazin-1-yl)phenyl)amino | 1.2 | 1.5 | 1.8 | 2.1 |
| Reference | (4-morpholinophenyl)amino | >10 | >10 | >10 | >10 |
Data extracted from a study on 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[3]
SAR Insights: Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution, displayed superior efficacy against four cancer cell lines compared to other derivatives, highlighting the importance of this specific moiety for SGK1 inhibition and anticancer activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of Arylhydrazone Derivatives of 8-Trifluoromethylquinoline (Compounds 6a-i)
The synthesis of the target arylhydrazone derivatives was achieved through a condensation reaction.[1]
Step 1: Synthesis of 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) A mixture of 4-chloro-8-(trifluoromethyl)quinoline (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (10 mL) was refluxed for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled, and the precipitated solid was filtered, washed with cold ethanol, and dried to afford the intermediate 5 .
Step 2: Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives (6a-i) A solution of 4-hydrazinyl-8-(trifluoromethyl)quinoline (5) (1 mmol) and the appropriate substituted benzaldehyde (1 mmol) in ethanol (15 mL) with a catalytic amount of glacial acetic acid (2-3 drops) was refluxed for 5-7 hours. The reaction was monitored by TLC. After completion, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with ethanol, and recrystallized from ethanol to yield the final products 6a-i .
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Human cancer cell lines (LNCaP, PC-3, A549, and HCT116) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizing Structure-Activity Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the logical relationships in the SAR of 8-trifluoromethylquinoline derivatives.
Caption: SAR of 8-trifluoromethylquinoline arylhydrazones for larvicidal activity.
Caption: SAR of trifluoromethylquinoline derivatives as tubulin polymerization inhibitors.
Conclusion
The 8-trifluoromethylquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications to this core structure can lead to significant enhancements in biological activity against a range of targets. For instance, the introduction of halogenated arylhydrazone moieties enhances larvicidal potency, while specific substitutions on the anilino ring of 4-trifluoromethylquinolines are crucial for their anticancer efficacy as tubulin polymerization and SGK1 inhibitors.
The data and experimental protocols provided herein serve as a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and synthesis of next-generation 8-trifluoromethylquinoline-based drugs. Further exploration of this chemical space, guided by the SAR principles outlined, holds considerable promise for addressing unmet medical needs.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid as a Potential Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroactive compound development, the inhibition of kynurenine aminotransferase II (KAT II) presents a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a comparative overview of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest, against established KAT II inhibitors. While direct experimental data on the inhibitory activity of this compound is not yet publicly available, this analysis leverages its structural characteristics and the known properties of similar compounds to highlight its potential advantages.
The Kynurenine Pathway and the Role of KAT II
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. A key enzyme in this pathway, KAT II, catalyzes the conversion of kynurenine to kynurenic acid.[1] Elevated levels of kynurenic acid in the brain have been associated with the pathophysiology of conditions such as schizophrenia.[2] Therefore, the development of potent and selective KAT II inhibitors is a focal point of current research.[1]
Figure 1. Simplified diagram of the Kynurenine Pathway and the therapeutic target of KAT II inhibitors.
Comparative Analysis of Physicochemical Properties
A key aspect of drug development is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Here, we compare the computed properties of this compound with those of known KAT II inhibitors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C11H6F3NO3 | 257.16[3] | 2.4 | 2 | 4 |
| PF-04859989 | C10H9N3O2 | 203.20 | 0.8 | 2 | 4 |
| BFF-122 | C17H19FN4O4 | 362.36[4] | 0.7 | 2 | 7 |
| (S)-ESBA | C11H15NO5S | 273.30 | 0.5 | 2 | 6 |
Table 1. Comparison of physicochemical properties of this compound and known KAT II inhibitors. Data for PF-04859989, BFF-122, and (S)-ESBA are sourced from public chemical databases and may vary slightly between different prediction tools.
Potential Advantages of this compound
Based on its structure, this compound possesses several features that could confer advantages as a KAT II inhibitor:
-
Structural Rigidity and Specificity: The quinoline scaffold is a rigid structure that can provide a well-defined orientation for binding to the active site of KAT II. This can lead to higher specificity and potency.
-
Trifluoromethyl Group: The presence of a trifluoromethyl (-CF3) group can enhance metabolic stability and improve brain penetrability, crucial properties for drugs targeting the central nervous system. This group can also increase binding affinity through favorable interactions with the enzyme.
-
Synthetic Accessibility: The quinoline-3-carboxylic acid core is a common motif in medicinal chemistry, suggesting that the synthesis and subsequent structural modifications of this compound could be relatively straightforward, facilitating structure-activity relationship (SAR) studies.[5][6]
Comparative Inhibitory Activity
While experimental IC50 values for this compound against KAT II are not available, a comparison with known inhibitors provides a benchmark for its potential efficacy.
| Compound | Target | IC50 | Mechanism of Action |
| PF-04859989 | Human KAT II | 23 nM[7] | Irreversible[8] |
| BFF-122 | KAT II | ~1 µM[9] | Irreversible[2] |
| (S)-ESBA | KAT II | High µM range[10] | Reversible, Competitive[10] |
| This compound | KAT II | To be determined | - |
Table 2. Inhibitory activity of known KAT II inhibitors.
Experimental Protocol for KAT II Inhibition Assay
To determine the inhibitory potential of this compound, a standard in vitro KAT II inhibition assay can be performed.
Figure 2. General workflow for an in vitro KAT II inhibition assay.
Detailed Methodology:
A fluorescence-based assay is commonly used to measure human KAT II (hKAT-II) activity.[11]
-
Reagents and Solutions:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.5.
-
Enzyme: Recombinant human KAT-II.
-
Substrates: L-Kynurenine and α-ketoglutarate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Detection Reagents: Glutamic dehydrogenase and NAD+.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The assay mixture contains the hKAT-II enzyme, substrates, cofactor, and detection reagents in the assay buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of the enzyme or substrates.
-
The plate is incubated at 37°C.
-
-
Detection:
-
The activity of the enzyme is measured by monitoring the change in fluorescence resulting from the conversion of NAD+ to NADH.
-
Fluorescence is read at an excitation wavelength of 340 nm and an emission wavelength of 390 nm.[11]
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
While further experimental validation is required, the structural features of this compound make it a compelling candidate for investigation as a novel KAT II inhibitor. Its rigid quinoline core and the presence of a trifluoromethyl group suggest the potential for high potency, selectivity, and favorable pharmacokinetic properties. The provided experimental protocol offers a clear path for determining its in vitro efficacy. This comparative guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar quinoline-based compounds in the context of neurological and psychiatric disorders.
References
- 1. scbt.com [scbt.com]
- 2. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validating the Potential of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the experimental results of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. By comparing its potential performance against established inhibitors of key cellular targets, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation.
While specific experimental data for this compound is not yet publicly available, the quinoline-3-carboxylic acid scaffold is a known pharmacophore for inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase CK2. These enzymes are critical regulators of cellular processes and are implicated in various diseases, including cancer and autoimmune disorders. This guide, therefore, presents a comparative analysis against well-characterized inhibitors of these potential targets: Brequinar for DHODH and CX-4945 (Silmitasertib) for Protein Kinase CK2.
Comparative Performance Analysis
To objectively assess the efficacy of this compound, its inhibitory activity should be quantified and compared with established compounds. The following tables provide a template for presenting such comparative data.
Table 1: In Vitro Inhibitory Activity against Dihydroorotate Dehydrogenase (DHODH)
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | hDHODH | Enzymatic Assay | Data to be determined |
| Brequinar | hDHODH | Enzymatic Assay | 5.2 - 20 |
Table 2: In Vitro Inhibitory Activity against Protein Kinase CK2
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | CK2α | Kinase Assay | Data to be determined |
| CX-4945 (Silmitasertib) | CK2α | Kinase Assay | 1 |
Potential Signaling Pathways and Experimental Workflows
Understanding the mechanism of action requires elucidating the signaling pathways affected by the compound. Inhibition of DHODH primarily disrupts the de novo pyrimidine synthesis pathway, crucial for DNA and RNA synthesis in rapidly proliferating cells. Protein Kinase CK2, on the other hand, is a pleiotropic kinase involved in numerous pro-survival signaling cascades.
Below are visual representations of these pathways and a general workflow for inhibitor validation, created using the DOT language.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount. The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of color change is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) substrate
-
Coenzyme Q10
-
2,6-dichloroindophenol (DCIP)
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
Test compound (this compound)
-
Reference inhibitor (Brequinar)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, Triton X-100, Coenzyme Q10, and DCIP.
-
Add serial dilutions of the test compound or reference inhibitor to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant hDHODH enzyme to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the DHO substrate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protein Kinase CK2 Inhibition Assay
Principle: This assay quantifies the activity of Protein Kinase CK2 by measuring the phosphorylation of a specific peptide substrate. This can be done using various methods, including radiometric assays with [γ-³²P]ATP or non-radioactive methods using phosphospecific antibodies.
Materials:
-
Recombinant human Protein Kinase CK2 (holoenzyme)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP
-
Kinase assay buffer (e.g., MOPS, β-glycerophosphate, EGTA, sodium orthovanadate, DTT)
-
Test compound (this compound)
-
Reference inhibitor (CX-4945)
-
Detection reagents (e.g., [γ-³²P]ATP and P81 phosphocellulose paper for radiometric assay, or a phosphospecific antibody and detection substrate for ELISA-based assays)
-
96-well plate
Procedure (Non-Radioactive ELISA-based):
-
Coat a 96-well plate with the CK2 peptide substrate.
-
Prepare a kinase reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and ATP.
-
Add serial dilutions of the test compound or reference inhibitor to the wells. Include a vehicle control.
-
Add the kinase reaction mixture to the wells and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and wash the wells to remove unreacted components.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the wells and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the color development with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro Cancer Cell Line Proliferation Assay
Principle: This assay determines the effect of the test compound on the proliferation of cancer cell lines. Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound
-
Reference compounds (e.g., Brequinar, CX-4945)
-
96-well cell culture plates
-
CellTiter-Glo® reagent
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
By following these protocols and utilizing the provided data presentation templates, researchers can systematically validate the experimental results for this compound and objectively compare its performance against established alternatives in the field of drug discovery.
A Comparative Analysis of 4-Hydroxyquinoline and 8-Hydroxyquinoline Derivatives in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 4-hydroxyquinoline and 8-hydroxyquinoline derivatives, complete with comparative performance data, detailed experimental protocols, and signaling pathway visualizations.
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its structure to a multitude of therapeutic agents. Among its myriad derivatives, 4-hydroxyquinolines and 8-hydroxyquinolines have emerged as particularly promising classes of compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic efficacy is largely attributed to their ability to chelate metal ions, intercalate into DNA, and modulate the activity of key cellular enzymes and signaling pathways. This guide provides a comparative analysis of these two important classes of quinoline derivatives, summarizing their performance from experimental studies and providing detailed methodologies to facilitate further research and development.
Physicochemical Properties
The seemingly subtle difference in the position of the hydroxyl group on the quinoline ring—at position 4 versus position 8—imparts distinct physicochemical properties to these molecules, which in turn influences their biological activity. 8-Hydroxyquinoline and its derivatives are well-known chelating agents, forming stable complexes with various metal ions, a property that is central to many of their biological effects.[1][2] This chelation capability is attributed to the proximity of the hydroxyl group and the ring nitrogen atom. While 4-hydroxyquinolines also possess chelating potential, it is generally less pronounced.
| Property | 4-Hydroxyquinoline | 8-Hydroxyquinoline |
| Molar Mass | 145.16 g/mol | 145.16 g/mol |
| Appearance | Tautomerizes to 4-quinolone | White to off-white crystalline powder |
| LogP | Not readily available | ~1.85 |
| pKa | Not readily available | ~9.9 (for the hydroxyl group) |
Comparative Anticancer Activity
Both 4-hydroxyquinoline and 8-hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
4-Hydroxyquinoline Derivatives
Derivatives of 4-hydroxyquinoline have shown promising cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are believed to involve the inhibition of key kinases crucial for cancer cell proliferation and survival, such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2).[3] Some derivatives have also been found to modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival.
8-Hydroxyquinoline Derivatives
The anticancer activity of 8-hydroxyquinoline derivatives is well-documented and often linked to their metal-chelating properties.[4] These compounds can disrupt cellular metal homeostasis, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. Furthermore, they have been shown to inhibit critical signaling pathways, including the Hedgehog/GLI1 pathway, which is aberrantly activated in many cancers.[1]
Quantitative Comparison of Anticancer Activity (IC50 Values)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 4-hydroxyquinoline and 8-hydroxyquinoline derivatives against various cancer cell lines, as reported in different studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives [3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | HCT116 (Colon) | 148.3 |
| A549 (Lung) | 155.7 | |
| PC3 (Prostate) | 167.2 | |
| MCF-7 (Breast) | 189.0 | |
| 3b | HCT116 (Colon) | 162.0 |
| A549 (Lung) | 188.1 | |
| PC3 (Prostate) | 239.4 | |
| MCF-7 (Breast) | 174.5 | |
| 3g | HCT116 (Colon) | 28.5 |
| A549 (Lung) | 33.4 |
Table 2: Anticancer Activity of 8-Hydroxyquinoline Derivatives [5][6]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline | HCT 116 | 9.33 ± 0.22 |
| 8-HQ Derivative (17) | HCT 116 | 116.4 ± 5.9 |
| MCF-7 | 78.1 ± 9.3 | |
| 2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dione | A549 | Not specified |
| 2-((8-hydroxyquinolin-2-yl)methylamino)naphthalene-1,4-dione (Compound 5) | A549 | Higher than below |
| 2-((8-hydroxy-2-methylquinolin-5-yl)amino)naphthalene-1,4-dione (Compound 6) | A549 | Lower than above |
| 2-((2-morpholinoquinolin-8-yl)amino)naphthalene-1,4-dione (Compound 7) | A549 | Lower than Compound 5 |
Comparative Antimicrobial Activity
Both classes of hydroxyquinoline derivatives exhibit significant activity against a broad spectrum of bacteria and fungi. Their primary mechanism of antimicrobial action is believed to be the chelation of essential metal ions required for microbial growth and enzymatic function.
4-Hydroxyquinoline Derivatives
Certain 4-hydroxy-2-quinolone analogs have demonstrated potent antifungal activity, with some compounds showing efficacy that surpasses standard antifungal agents.[7] Their antibacterial activity, particularly against Gram-positive bacteria, has also been noted, though often to a lesser extent than their antifungal effects.[7]
8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents.[8] Their ability to chelate metal ions disrupts microbial metabolism and membrane integrity. Halogenated 8-hydroxyquinolines, in particular, have shown enhanced activity against Gram-negative bacteria.[9]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The following tables present the Minimum Inhibitory Concentration (MIC) values for selected 4-hydroxyquinoline and 8-hydroxyquinoline derivatives against various microbial strains.
Table 3: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs [10]
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Aspergillus flavus (IC50, µg/mL) |
| 3a | >1000 | >1000 | 70.97 ± 3.71 |
| 3i | 125-1000 | >1000 | Not specified |
| 3j | 125-500 | >1000 | 1.05 |
Table 4: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives [8][11]
| Compound/Derivative | Test Organism | MIC (µg/mL) |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Staphylococcus aureus | 0.1 - 1.1 |
| Mycobacterium tuberculosis | 0.1 | |
| Candida albicans | 4 | |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | 10 |
| 8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative strains | 4–16 |
| Umbelliferone-8-hydroxyquinoline (n=4) | Various fungi | 10.6 (EC50) |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of hydroxyquinoline derivatives are mediated through their interaction with various cellular signaling pathways.
4-Hydroxyquinoline Derivatives: Kinase Inhibition and PI3K/Akt Pathway
4-Hydroxyquinoline derivatives have been identified as potential inhibitors of protein kinases such as ALK and CDK2, which are key regulators of cell cycle progression and are often dysregulated in cancer. By blocking the activity of these kinases, these compounds can arrest cell proliferation and induce apoptosis. Furthermore, some derivatives have been shown to modulate the PI3K/Akt signaling pathway, a central node in cell survival and growth.
Caption: PI3K/Akt signaling pathway and the inhibitory action of 4-hydroxyquinoline derivatives.
8-Hydroxyquinoline Derivatives: Hedgehog/GLI1 Pathway Inhibition
A key mechanism of action for some 8-hydroxyquinoline derivatives in cancer is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant reactivation in adults can drive the growth of various tumors. 8-Hydroxyquinolines can inhibit GLI1, a key transcription factor at the end of the Hh cascade, thereby blocking the expression of genes that promote cell proliferation and survival.
Caption: Hedgehog signaling pathway and the inhibitory action of 8-hydroxyquinoline derivatives on GLI1.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Western Blot Analysis for PI3K/Akt Pathway Modulation
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.[12]
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both 4-hydroxyquinoline and 8-hydroxyquinoline derivatives represent versatile scaffolds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. While 8-hydroxyquinolines have been more extensively studied, largely due to their potent metal-chelating properties, 4-hydroxyquinolines are emerging as a promising class of compounds with distinct mechanisms of action, including kinase inhibition.
The data presented in this guide highlights the diverse biological activities of these compounds and provides a foundation for further investigation. The detailed experimental protocols and pathway diagrams are intended to equip researchers with the necessary tools to explore the full therapeutic potential of these fascinating molecules. Future research should focus on direct comparative studies to elucidate the structure-activity relationships more clearly and to identify derivatives with enhanced potency and selectivity for specific therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
Profiling of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: An Overview of a Promising Chemical Scaffold
Researchers and drug development professionals often investigate novel chemical entities for their potential therapeutic applications. One such molecule is 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound belonging to the quinoline carboxylic acid class. While this specific molecule is commercially available as a fragment for research and is used as an intermediate in the synthesis of other compounds, a comprehensive public profile of its cross-reactivity and specific biological activity remains largely unavailable in published literature and databases.
As a result, a direct comparison guide with quantitative experimental data for this compound cannot be compiled at this time. However, an examination of the broader class of quinoline-3-carboxamides and related quinoline derivatives provides valuable insights into the potential biological activities and therapeutic targets of this chemical scaffold.
General Biological Activities of Quinoline-3-Carboxamides and Related Derivatives
Research into the broader family of quinoline-3-carboxamides and quinoline derivatives has revealed a wide range of biological activities. These compounds have been investigated for their potential as:
-
Analgesics: A patent has described the use of this compound as an intermediate in the synthesis of N-(1H-imidazol-2-yl)-4-hydroxy-8-trifluoromethyl-quinoline-3-carboxamide, which has shown analgesic properties.[1]
-
Antimalarials: Novel benzylidenehydrazinyl derivatives of 8-trifluoromethyl quinoline have been synthesized and evaluated for their antimalarial activity, with some compounds demonstrating notable larvicidal activity against Anopheles arabiensis mosquitos.[2]
-
Treatment for Cardiovascular Disease: Quinolines have been investigated for their utility in treating LXR mediated diseases, including atherosclerosis.[3]
The quinoline scaffold is a versatile starting point for the development of new therapeutic agents, and its derivatives continue to be a subject of interest in medicinal chemistry.
Experimental Design for Cross-Reactivity Profiling
While specific data for this compound is not available, a general workflow for assessing the cross-reactivity of a novel compound is outlined below. This process is crucial for identifying both on-target and off-target interactions, which is a critical step in drug development to understand a compound's efficacy and potential side effects.
Caption: A generalized workflow for the cross-reactivity profiling of a novel chemical compound.
Conclusion
While a detailed cross-reactivity profile for this compound is not publicly available, the broader class of quinoline derivatives demonstrates a rich pharmacology with potential applications in various disease areas. Further research and publication of screening data for this specific molecule are necessary to fully elucidate its biological activity and therapeutic potential. The provided experimental workflow serves as a general guide for how such profiling is typically conducted in the field of drug discovery.
References
- 1. US4107310A - Quinoline-3-carboxamides - Google Patents [patents.google.com]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005058834A2 - Quinolines useful in treating cardiovascular disease - Google Patents [patents.google.com]
Evaluating the Selectivity of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry. While specific biological activity and selectivity data for this particular molecule are not extensively available in published literature, its structural similarity to known inhibitors of dihydroorotate dehydrogenase (DHODH) suggests it as a potential candidate for targeting this enzyme. This guide provides a framework for evaluating the selectivity of this compound by comparing its structural class to well-characterized DHODH inhibitors. The primary aim is to offer a benchmark for potential performance and to detail the experimental protocols required for a thorough assessment.
The Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for therapeutic intervention in oncology and autoimmune diseases. Inhibition of DHODH leads to depletion of pyrimidine pools, resulting in cell cycle arrest and suppression of cell growth.
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the central role of DHODH.
Caption: The de novo pyrimidine biosynthesis pathway.
Comparative Analysis of DHODH Inhibitors
To contextualize the potential selectivity of this compound, we compare it with established DHODH inhibitors. The following table summarizes the inhibitory potency of several key compounds against human DHODH.
| Compound | Target | IC50 (nM) | Notes |
| Brequinar | Human DHODH | 5.2[1] | A potent and selective inhibitor of mammalian DHODH. |
| A771726 (Teriflunomide) | Human DHODH | 411[2] | The active metabolite of Leflunomide, an approved drug for rheumatoid arthritis.[3] |
| BAY 2402234 | Human DHODH | 1.2[4] | A novel, potent, and selective DHODH inhibitor.[5][6] |
| Indoluidin D | Human DHODH | 210[2] | A natural product identified as a DHODH inhibitor.[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Brequinar, a quinoline-4-carboxylic acid derivative, serves as a primary benchmark.[3] Its high potency and selectivity for mammalian DHODH over microbial forms have been well-documented.[7] While Brequinar is a potent DHODH inhibitor, some studies have indicated off-target effects, such as FTO-independent antileukemic activity, highlighting the importance of comprehensive selectivity profiling.[8] Leflunomide and its active metabolite A771726 are also established DHODH inhibitors, though with lower potency than Brequinar.[2][3] Newer generation inhibitors like BAY 2402234 demonstrate even higher potency.[4][5]
Given its structure as a 4-hydroxy-quinoline-3-carboxylic acid, it is plausible that the trifluoromethyl group at the 8-position could influence its binding affinity and selectivity for DHODH. However, without direct experimental data, this remains speculative.
Experimental Protocols for Selectivity Evaluation
A thorough evaluation of the selectivity of this compound would involve a multi-step process, starting with a primary enzymatic assay followed by broader screening.
Primary Target Engagement: DHODH Enzymatic Assay
A common method to determine the inhibitory activity against DHODH is the 2,6-dichloroindophenol (DCIP) reduction assay. This spectrophotometric assay measures the DHODH-catalyzed oxidation of dihydroorotate, which is coupled to the reduction of DCIP, a colorimetric indicator.
Experimental Workflow:
Caption: Workflow for a DHODH enzymatic inhibition assay.
Detailed Protocol for DCIP Reduction Assay:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DHODH in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare stock solutions of L-dihydroorotic acid, Coenzyme Q10, and DCIP in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Brequinar) in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the test compound dilutions. Include wells with DMSO only as a negative control.
-
Add the diluted DHODH enzyme solution to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Prepare a substrate solution containing dihydroorotic acid, Coenzyme Q10, and DCIP in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Measurement and Analysis:
-
Immediately begin measuring the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Secondary Screening for Selectivity
To establish a comprehensive selectivity profile, this compound should be screened against a panel of other enzymes, particularly those with related functions or known to be off-targets for similar compound classes. This could include:
-
A broad panel of kinases: To rule out non-specific kinase inhibition.
-
Other oxidoreductases: To assess selectivity within this enzyme superfamily.
-
A panel of enzymes involved in nucleotide metabolism: To identify potential off-target effects within related pathways.
Conclusion
While this compound holds promise as a potential DHODH inhibitor based on its structural characteristics, a thorough evaluation of its selectivity is imperative. The experimental protocols and comparative data presented in this guide provide a robust framework for such an investigation. By directly assessing its inhibitory activity against DHODH and a broad panel of other enzymes, researchers can determine its potency and selectivity profile, which is crucial for its further development as a research tool or therapeutic agent. The lack of existing public data for this specific compound underscores the necessity of performing these validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmark Compounds for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential benchmark compounds for research involving 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on well-characterized compounds that are relevant benchmarks for the primary activities associated with the quinoline carboxylic acid scaffold. These include anticancer, antibacterial, and protein kinase inhibitory activities.
Introduction to this compound
This guide presents a comparative overview of three benchmark compounds, each representing a key therapeutic area where quinoline derivatives have shown promise:
-
Brequinar: An inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, representing the anticancer potential.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV, representing the antibacterial potential.
-
CX-4945 (Silmitasertib): A potent and selective inhibitor of protein kinase CK2, representing the potential for targeted therapy in diseases driven by kinase dysregulation.
Comparative Performance Data
The following tables summarize the available quantitative data for the selected benchmark compounds. It is important to note that direct comparative data for this compound is not currently available. Researchers are encouraged to use the provided experimental protocols to generate data for the topic compound and enable direct comparison.
Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition
| Compound | Target | IC50 (nM) | Cell Line/System |
| Brequinar | Human DHODH | 5.2 - ~20 | Recombinant enzyme/various cell lines |
| This compound | Human DHODH (Predicted) | Data not available | - |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| Ciprofloxacin | 0.013 - 2.34 | 0.5 - 1.22 |
| This compound | Data not available | Data not available |
Table 3: Protein Kinase CK2 Inhibition
| Compound | Target | IC50 (nM) |
| CX-4945 (Silmitasertib) | Human CK2α | 1 |
| This compound | Human CK2 (Predicted) | Data not available |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the benchmark compounds.
Dihydroorotate Dehydrogenase (DHODH) Inhibition in Pyrimidine Biosynthesis
Brequinar inhibits DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.
Caption: Inhibition of DHODH by Brequinar blocks pyrimidine synthesis.
DNA Gyrase and Topoisomerase IV Inhibition
Ciprofloxacin and other fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, these antibiotics lead to double-strand DNA breaks and bacterial cell death.
Caption: Ciprofloxacin inhibits DNA gyrase, leading to bacterial cell death.
Protein Kinase CK2 Signaling Pathway Inhibition
CX-4945 is a potent inhibitor of protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers. CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, through the phosphorylation of numerous downstream substrates in pathways like PI3K/Akt/mTOR and NF-κB.
Caption: CX-4945 inhibits CK2, affecting multiple pro-survival pathways.
Experimental Protocols
Detailed methodologies are provided below for key experiments to assess the biological activity of this compound and compare it with the benchmark compounds.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human DHODH.
Caption: Workflow for the in vitro DHODH inhibition assay.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100). Prepare stock solutions of recombinant human DHODH, dihydroorotate, coenzyme Q (or a suitable analog), and 2,6-dichloroindophenol (DCIP).
-
Compound Preparation: Prepare a serial dilution of the test compound and the benchmark compound (Brequinar) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DHODH enzyme, and the test/benchmark compound at various concentrations.
-
Initiation and Measurement: Initiate the reaction by adding the substrates (dihydroorotate and coenzyme Q). The reduction of DCIP by the enzymatic reaction is monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antibacterial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Culture: Grow bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound and Ciprofloxacin in CAMHB in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protein Kinase CK2 Inhibition Assay
This protocol outlines a method to determine the IC50 of a test compound against protein kinase CK2.
Caption: Workflow for the in vitro protein kinase CK2 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol). Prepare stock solutions of recombinant human protein kinase CK2, a specific substrate peptide (e.g., RRRADDSDDDDD), and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compound and the benchmark compound (CX-4945).
-
Kinase Reaction: In a suitable reaction plate, combine the kinase buffer, CK2 enzyme, substrate peptide, and the test/benchmark compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (e.g., radiolabeled [γ-32P]ATP or in a system for non-radioactive detection like ADP-Glo™). Incubate the reaction mixture at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol (e.g., measuring luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, this guide provides a framework for its evaluation by presenting relevant benchmark compounds and detailed experimental protocols. By characterizing its activity against DHODH, bacterial targets, and protein kinase CK2, researchers can effectively position this compound within the broader landscape of quinoline carboxylic acid derivatives and assess its therapeutic potential. The provided diagrams of the associated signaling pathways and experimental workflows offer a clear visual aid for understanding the mechanisms of action and experimental design. It is anticipated that future research will provide the necessary data to directly compare this compound with these and other relevant benchmarks.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must be aware of its hazardous properties to ensure its safe disposal. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Adherence to proper disposal protocols is crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes[2][3]. An emergency eyewash station and safety shower should be readily accessible.
In case of accidental contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[2]
Waste Classification and Segregation
This compound is a halogenated organic compound due to the presence of the trifluoromethyl group[4]. Therefore, it must be disposed of as hazardous waste. Proper segregation of chemical waste is critical to prevent dangerous reactions.
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste[4][5].
-
Never combine acids and bases in the same waste container[4].
-
Keep this compound separate from strong oxidizing agents[4].
The following table summarizes the key hazard information for this compound:
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
1. Container Selection and Labeling:
-
Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste"[4]. The container should be compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant, harmful)[6].
2. Waste Collection:
-
Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.
-
If the compound is in a solution, it should also be collected in the "Halogenated Organic Waste" container.
-
Keep the waste container securely closed when not in use[6].
3. Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[2].
-
The storage area should be cool, dry, and well-ventilated[2].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash[2][7]. The waste will be transported to an approved facility for high-temperature incineration[4].
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[7].
-
The rinsate must be collected and disposed of as "Halogenated Organic Waste"[5].
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed[7].
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
References
Personal protective equipment for handling 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
May be harmful if swallowed (H302)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact.[3] Inspect for degradation or punctures before use. |
| Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3][4] |
| Respiratory Protection | N95 or higher particulate respirator | Recommended when handling the solid, powdered form to prevent inhalation.[3] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Donning PPE: Before handling the chemical, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[3] If working with the powder outside of a fume hood, a respirator is necessary.
-
Work Area Setup: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Handling:
-
Weighing: Handle the solid compound carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
-
General Conduct: Avoid direct contact with the substance at all times. Wash hands thoroughly after handling, even if gloves were worn.[4]
3. Cleanup and Disposal:
-
Decontamination: Clean all contaminated surfaces and glassware thoroughly.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.[3] Consult local regulations for proper disposal procedures.[4]
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination.
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
